GC-7
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-(7-aminoheptyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4/c9-6-4-2-1-3-5-7-12-8(10)11/h1-7,9H2,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOAMZOGXBMLFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GC-7's Mechanism of Action in Inhibiting Deoxyhypusine Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N1-guanyl-1,7-diaminoheptane, commonly known as GC-7, is a potent and specific inhibitor of deoxyhypusine (B1670255) synthase (DHS). This enzyme catalyzes the first and rate-limiting step in the post-translational modification pathway of eukaryotic translation initiation factor 5A (eIF5A), known as hypusination. By competitively inhibiting the binding of the natural substrate, spermidine (B129725), this compound effectively halts the hypusination process, leading to the arrest of cell proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
The eIF5A Hypusination Pathway and the Role of Deoxyhypusine Synthase
The hypusination of eIF5A is a unique and essential post-translational modification found in all eukaryotes.[1] It involves the conversion of a specific lysine (B10760008) residue within the eIF5A precursor to the amino acid hypusine. This process is critical for the biological activity of eIF5A, which plays a vital role in protein synthesis, specifically in the elongation and termination phases of translation.[2]
The hypusination pathway consists of two enzymatic steps:
-
Deoxyhypusine Synthesis: Deoxyhypusine synthase (DHS) catalyzes the transfer of the 4-aminobutyl moiety from spermidine to the ε-amino group of a specific lysine residue (Lys50 in humans) on the eIF5A precursor protein.[2][3] This reaction is NAD+-dependent.[3]
-
Hydroxylation: Deoxyhypusine hydroxylase (DOHH) then hydroxylates the resulting deoxyhypusine residue to form the mature hypusinated eIF5A.[2]
DHS is the rate-limiting enzyme in this pathway, making it a prime target for therapeutic intervention.[4]
This compound: A Competitive Inhibitor of Deoxyhypusine Synthase
This compound is a structural analog of spermidine and acts as a competitive inhibitor of DHS.[5] It binds to the spermidine-binding site on the enzyme, preventing the natural substrate from accessing the active site and thereby blocking the first step of hypusination.[2] The potent inhibitory nature of this compound makes it an invaluable tool for studying the physiological roles of eIF5A and a potential therapeutic agent in diseases characterized by aberrant cell proliferation, such as cancer.[2][6]
Quantitative Inhibitory Data
The inhibitory potency of this compound against deoxyhypusine synthase has been quantified in several studies. The following table summarizes the key quantitative data.
| Parameter | Value | Species/Assay Conditions | Reference |
| Ki | ~10 nM | Not specified | |
| Ki | 9.7 nM | Not specified | [7] |
| Ki | 10 nM | Human DHS | [2] |
| IC50 | 6.8 nM | 5 µM spermidine | [8] |
| IC50 | 0.14 µM | P. vivax DHS | [9] |
Note: The Km of spermidine for DHS is significantly higher than the Ki of this compound, with one source stating that the Ki of this compound is approximately 500 times lower than the Km of spermidine, highlighting the high affinity of the inhibitor for the enzyme.[2]
Experimental Protocols for Assessing this compound Inhibition of Deoxyhypusine Synthase
Several methods can be employed to measure the inhibitory activity of this compound on DHS. Below are two detailed protocols for commonly used assays.
Non-Radioactive Deoxyhypusine Synthase Assay (Luminescence-Based)
This assay measures the production of NADH, a co-product of the DHS reaction, using a luminescent detection reagent.[1]
Materials:
-
Recombinant human Deoxyhypusine Synthase (DHS)
-
eIF5A precursor protein
-
Spermidine
-
NAD+
-
This compound (or other test inhibitors)
-
Assay Buffer (e.g., 0.1 M Glycine-NaOH, pH 9.0)
-
NADH-Glo™ Assay reagent (Promega)
-
96-well white, opaque microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water).
-
Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.
-
Prepare a reaction master mix containing NAD+ (final concentration 100 µM), spermidine (final concentration 20 µM), and eIF5A precursor (final concentration 10 µM) in the assay buffer.
-
Prepare a solution of DHS enzyme in the assay buffer (e.g., 0.5 µg per reaction).
-
-
Assay Setup:
-
To each well of a 96-well plate, add the desired volume of the this compound dilution or vehicle control.
-
Add the reaction master mix to each well.
-
Initiate the reaction by adding the DHS enzyme solution to each well. The final reaction volume is typically 20-50 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a set period (e.g., 2 hours).
-
-
Detection:
-
Prepare the NADH-Glo™ reagent according to the manufacturer's instructions.
-
Add an equal volume of the NADH-Glo™ reagent to each well of the reaction plate.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of NADH produced and thus to the DHS activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Radioactive Deoxyhypusine Synthase Assay
This traditional method measures the incorporation of radiolabeled spermidine into the eIF5A precursor.[1]
Materials:
-
Recombinant human Deoxyhypusine Synthase (DHS)
-
eIF5A precursor protein
-
[1,8-³H]spermidine
-
Unlabeled spermidine
-
NAD+
-
This compound (or other test inhibitors)
-
Assay Buffer (e.g., 0.1 M Glycine-NaOH, pH 9.0)
-
Bovine Serum Albumin (BSA) as a carrier protein
-
Trichloroacetic acid (TCA)
-
Filter paper discs
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a reaction mixture containing Assay Buffer, NAD+ (final concentration 100 µM), BSA (e.g., 20 µg), eIF5A precursor (e.g., 3.4 µg), a mix of [³H]spermidine (e.g., 3.6 µCi) and unlabeled spermidine (to achieve a final concentration of 20 µM), and the desired concentration of this compound.
-
-
Assay Setup:
-
In microcentrifuge tubes, combine the reaction mixture components.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the DHS enzyme (e.g., 0.1 µg) to each tube. The final reaction volume is typically 20 µL.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction and Precipitation:
-
Stop the reaction by adding an excess of cold 10% TCA.
-
Allow the protein to precipitate on ice for at least 30 minutes.
-
-
Filtration and Washing:
-
Spot the contents of each tube onto a labeled filter paper disc.
-
Wash the filter discs extensively with 5% TCA to remove unincorporated [³H]spermidine.
-
Perform a final wash with ethanol (B145695) or acetone (B3395972) and allow the discs to dry completely.
-
-
Measurement:
-
Place each dried filter disc into a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
The CPM value is proportional to the amount of [³H]spermidine incorporated into eIF5A, and thus to DHS activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value as described in the non-radioactive assay protocol.
-
Visualizations
Signaling Pathway: The eIF5A Hypusination Pathway and Inhibition by this compound
Caption: The eIF5A hypusination pathway and its inhibition by this compound.
Experimental Workflow: Determining the IC50 of this compound for Deoxyhypusine Synthase
Caption: Workflow for determining the IC50 of this compound against DHS.
Structural Basis of this compound Inhibition
Crystallographic studies of human DHS in complex with this compound have provided detailed insights into its inhibitory mechanism.[2][10] this compound occupies the same binding pocket as the natural substrate, spermidine.[2] The binding site is located at the interface of two DHS monomers within the homotetrameric enzyme complex.[2][10] The inhibitor forms key interactions with amino acid residues within this pocket, effectively blocking the entry and binding of spermidine.[11] This structural understanding is crucial for the rational design of novel and more potent DHS inhibitors with improved pharmacological properties.
Conclusion
This compound is a well-characterized, potent competitive inhibitor of deoxyhypusine synthase. Its ability to specifically block the first step of the essential eIF5A hypusination pathway has made it an indispensable tool for cell biology research and a promising lead compound for the development of therapeutics targeting diseases dependent on high rates of cell proliferation. The quantitative data, detailed experimental protocols, and mechanistic visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.
References
- 1. A new nonradioactive deoxyhypusine synthase assay adaptable to high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights Into the Binding Mechanism of GC7 to Deoxyhypusine Synthase in Sulfolobus solfataricus: A Thermophilic Model for the Design of New Hypusination Inhibitors [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. New Series of Potent Allosteric Inhibitors of Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The spermidine analogue GC7 (N1-guanyl-1,7-diamineoheptane) induces autophagy through a mechanism not involving the hypusination of eIF5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. An experimental target-based platform in yeast for screening Plasmodium vivax deoxyhypusine synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-function studies of human deoxyhypusine synthase: identification of amino acid residues critical for the binding of spermidine and NAD - PMC [pmc.ncbi.nlm.nih.gov]
N1-Guanyl-1,7-diaminoheptane: A Technical Guide to its Discovery, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-guanyl-1,7-diaminoheptane, commonly known as GC7, is a potent and specific inhibitor of deoxyhypusine (B1670255) synthase (DHS). This enzyme catalyzes the first and rate-limiting step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a protein essential for cell proliferation and differentiation. The unique mechanism of action of GC7 has positioned it as a valuable tool for studying the physiological roles of eIF5A and as a potential therapeutic agent in various diseases, including cancer. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activities of GC7, with a focus on detailed experimental protocols and the elucidation of its associated signaling pathways.
Discovery and Synthesis
N1-guanyl-1,7-diaminoheptane was first described as a potent inhibitor of deoxyhypusine synthase in a 1993 publication by Jakus, Wolff, Park, and Folk.[1] The study aimed to probe the spermidine-binding site of DHS by synthesizing and testing a series of bis- and mono-guanylated diamines and polyamines.[1] Among the tested compounds, N1-guanyl-1,7-diaminoheptane emerged as the most effective inhibitor, exhibiting a Ki value in the nanomolar range.[1]
The synthesis of N1-guanyl-1,7-diaminoheptane can be achieved through a selective mono-guanidinylation of 1,7-diaminoheptane. A plausible synthetic route involves the protection of one of the primary amino groups of 1,7-diaminoheptane, followed by guanidinylation of the unprotected amine, and subsequent deprotection to yield the final product.
Chemical Properties
N1-guanyl-1,7-diaminoheptane is a polyamine analog characterized by a seven-carbon aliphatic chain with a terminal primary amine and a guanidinium (B1211019) group. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(7-aminoheptyl)guanidine | PubChem |
| Synonyms | GC7, N-(7-Aminoheptyl)guanidine | Multiple Sources |
| CAS Number | 150333-69-0 | Multiple Sources |
| Molecular Formula | C8H20N4 | PubChem |
| Molecular Weight | 172.27 g/mol | PubChem |
| Appearance | White to off-white powder | Commercial Suppliers |
| Solubility | Soluble in water and dilute acetic acid | AdipoGen |
| Ki for DHS | ~10 nM | Jakus et al., 1993[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently performed to characterize the biological effects of N1-guanyl-1,7-diaminoheptane.
Deoxyhypusine Synthase (DHS) Inhibition Assay
This non-radioactive, fluorescence-based assay measures the activity of DHS by quantifying the amount of NADH produced during the reaction.
Materials:
-
Recombinant human Deoxyhypusine Synthase (DHS)
-
Recombinant human eIF5A precursor protein
-
Spermidine
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
N1-guanyl-1,7-diaminoheptane (GC7)
-
Assay buffer (50 mM HEPES, pH 7.5, 1 mM DTT)
-
NADH detection kit
-
96-well microplate (black, flat-bottom)
-
Plate reader capable of measuring fluorescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of GC7 in water or a suitable buffer.
-
Prepare serial dilutions of GC7 in assay buffer.
-
Prepare a solution of recombinant human DHS in assay buffer.
-
Prepare a master mix containing the eIF5A precursor protein, spermidine, and NAD+ in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 5 µL of the GC7 dilution or vehicle control.
-
Add 40 µL of the master mix to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of the DHS enzyme solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction according to the NADH detection kit manufacturer's instructions.
-
Add the NADH detection reagent to each well.
-
Incubate at room temperature for the time specified in the kit protocol.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of GC7 compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the GC7 concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTS) Assay
The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
N1-guanyl-1,7-diaminoheptane (GC7)
-
MTS reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
GC7 Treatment:
-
Prepare serial dilutions of GC7 in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of GC7. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the GC7 concentration and fitting the data to a dose-response curve.
-
Quantitative Data: IC50 Values of GC7 in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Treatment Duration (h) | Reference |
| H9 | Human T-cell leukemia | Not specified | Not specified | Shi et al., 1997[2] |
| HeLa | Human cervical cancer | Not specified | Not specified | Shi et al., 1997[2] |
| v-src-transformed NIH3T3 | Murine fibroblast | Not specified | Not specified | Shi et al., 1997[2] |
| HUVEC | Human umbilical vein endothelial cells | Cytostatic at 10 µM | Not specified | Lee et al., 2001[3] |
| Huh7, Hep3B, HepG2 | Human hepatocellular carcinoma | Synergistic with doxorubicin (B1662922) | Not specified | Lou et al., 2013[4] |
| Two ALL cell lines | Acute lymphoblastic leukemia | Synergistic with vincristine (B1662923) | Not specified | Ge et al., 2017[5] |
| Cal27, Tca8113, HN30 | Oral squamous cell carcinoma | Low cytotoxicity alone | 48 | Zhang et al., 2018 |
| Three NSCLC cell lines | Non-small cell lung cancer | Synergistic with cetuximab | Not specified | Bao et al., 2016 |
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, such as p21 and Rb, in cells treated with GC7.
Materials:
-
GC7-treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-phospho-Rb, anti-total-Rb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Typical dilutions: anti-p21 1:1000, anti-phospho-Rb 1:1000, anti-total-Rb 1:1000, anti-GAPDH 1:5000).
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after treatment with GC7.
Materials:
-
GC7-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Mechanisms of Action
N1-guanyl-1,7-diaminoheptane's primary mechanism of action is the competitive inhibition of deoxyhypusine synthase (DHS). This leads to a depletion of hypusinated eIF5A, which in turn affects multiple downstream cellular processes.
Inhibition of eIF5A Hypusination and Protein Translation
Induction of Cell Cycle Arrest via the p21/Rb Pathway
Involvement of the AMPK and Mitochondrial Apoptotic Pathways
Conclusion
N1-guanyl-1,7-diaminoheptane (GC7) is a foundational tool for investigating the biological functions of deoxyhypusine synthase and eIF5A. Its potent and specific inhibitory activity has been instrumental in elucidating the role of eIF5A hypusination in cell cycle progression, proliferation, and survival. The detailed experimental protocols and an understanding of the intricate signaling pathways affected by GC7, as outlined in this guide, provide researchers and drug development professionals with the necessary information to effectively utilize this compound in their studies. Further research into the therapeutic potential of GC7 and the development of second-generation DHS inhibitors hold significant promise for the treatment of cancer and other proliferative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on endothelial cell growth, differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N1-guanyl-1,7-diaminoheptane (GC7) enhances the therapeutic efficacy of doxorubicin by inhibiting activation of eukaryotic translation initiation factor 5A2 (eIF5A2) and preventing the epithelial-mesenchymal transition in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N1-guanyl-1,7-diaminoheptane enhances the chemosensitivity of acute lymphoblastic leukemia cells to vincristine through inhibition of eif5a-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function and Cellular Targets of GC-7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GC-7, N1-guanyl-1,7-diaminoheptane, is a potent and specific inhibitor of deoxyhypusine (B1670255) synthase (DHS), a critical enzyme in the eukaryotic translation initiation factor 5A (eIF5A) activation pathway. This post-translational modification, known as hypusination, is essential for the function of eIF5A in protein synthesis, particularly in the elongation of polyproline-containing peptides. By targeting DHS, this compound effectively blocks the hypusination of eIF5A, leading to a cascade of cellular effects, including cell growth inhibition, cell cycle arrest, and apoptosis. Its role in sensitizing cancer cells to conventional chemotherapeutics, particularly under hypoxic conditions, has positioned this compound as a promising agent in oncology research. This technical guide provides a comprehensive overview of the biological functions and cellular targets of this compound, including quantitative data on its activity, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.
Introduction
Eukaryotic translation initiation factor 5A (eIF5A) is the only known protein to undergo hypusination, a unique post-translational modification essential for its activity.[1][2] This two-step enzymatic process is initiated by deoxyhypusine synthase (DHS), which transfers an aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue on the eIF5A precursor.[2][3] The resulting deoxyhypusinated eIF5A is then hydroxylated by deoxyhypusine hydroxylase (DOHH) to form the mature, active hypusinated eIF5A (eIF5A-H).[2]
Active eIF5A plays a crucial role in translation elongation, facilitating the synthesis of proteins containing difficult-to-translate sequences such as polyproline tracts.[1] Given the importance of protein synthesis in cell growth and proliferation, the eIF5A hypusination pathway has emerged as a compelling target for therapeutic intervention, particularly in cancer, where protein synthesis is often dysregulated.
This compound is a structural analog of spermidine and acts as a potent competitive inhibitor of DHS.[3] By blocking the first and rate-limiting step of hypusination, this compound effectively depletes the pool of active eIF5A, leading to profound effects on cellular function.
Biological Function of this compound
The primary biological function of this compound is the inhibition of cell proliferation through the disruption of the eIF5A hypusination pathway. This leads to a variety of downstream effects, including:
-
Inhibition of Protein Synthesis: By preventing the activation of eIF5A, this compound impairs the translation of a subset of mRNAs, particularly those encoding proteins with polyproline motifs, which are often involved in cell structure, signaling, and proliferation.
-
Cell Cycle Arrest: Treatment with this compound has been shown to induce cell cycle arrest, primarily at the G1 phase.[1][4] This is often mediated by the upregulation of cell cycle inhibitors like p21 and the subsequent hypophosphorylation of the retinoblastoma protein (Rb).[1]
-
Induction of Apoptosis: In several cancer cell lines, this compound treatment leads to programmed cell death.
-
Reversal of Chemoresistance: Notably, this compound can sensitize cancer cells to conventional chemotherapeutic agents, such as doxorubicin. This effect is particularly pronounced in hypoxic tumor microenvironments, where it can reverse hypoxia-induced chemoresistance by modulating the HIF-1α signaling pathway.[5]
Cellular Targets of this compound
The direct cellular target of this compound is deoxyhypusine synthase (DHS) . By inhibiting this enzyme, this compound indirectly targets the function of eukaryotic translation initiation factor 5A (eIF5A) . The downstream signaling pathways affected by this compound include:
-
eIF5A Hypusination Pathway: This is the primary pathway disrupted by this compound.
-
p21/Rb Signaling Pathway: this compound can induce the expression of the cyclin-dependent kinase inhibitor p21, which in turn prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for S-phase entry and leading to G1 cell cycle arrest.[1][6]
-
HIF-1α Signaling Pathway: Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the expression of genes that contribute to chemoresistance. This compound has been shown to counteract these effects, though the precise mechanism of its interaction with the HIF-1α pathway is still under investigation.[5][7]
Quantitative Data
The inhibitory activity of this compound has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the assay conditions.
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |
| Huh7 | Hepatocellular Carcinoma | ~20-40 | 48h, CCK-8 assay | [5] |
| Hep3B | Hepatocellular Carcinoma | ~20-40 | 48h, CCK-8 assay | [5] |
| SNU387 | Hepatocellular Carcinoma | ~20-40 | 48h, CCK-8 assay | [5] |
| SNU449 | Hepatocellular Carcinoma | ~20-40 | 48h, CCK-8 assay | [5] |
| Neuroblastoma (various) | Neuroblastoma | Varies | Dose-dependent inhibition of proliferation | [1] |
| HCT-116 | Colorectal Carcinoma | Varies | Dose-dependent inhibition of hypusination | [8] |
Experimental Protocols
Deoxyhypusine Synthase (DHS) Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of DHS.
Materials:
-
Recombinant human DHS enzyme
-
Recombinant human eIF5A precursor protein
-
Spermidine
-
NAD+
-
This compound
-
Assay buffer (e.g., 0.1 M Glycine-NaOH, pH 9.0)
-
NADH detection reagent (e.g., NADH-Glo™ Assay)
-
96-well plate
-
Plate reader (luminescence)
Procedure: [9]
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare solutions of DHS, eIF5A, spermidine, and NAD+ in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the this compound dilution or vehicle control to each well.
-
Prepare a master mix containing eIF5A, spermidine, and NAD+ in assay buffer.
-
Add 40 µL of the master mix to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 5 µL of the DHS enzyme solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of DHS inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTS) Assay
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTS reagent (containing PES)
-
96-well cell culture plates
-
Microplate reader (absorbance at 490 nm)
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1 to 4 hours at 37°C.
-
-
Data Acquisition:
-
Record the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
-
Western Blot Analysis of Hypusinated eIF5A
This technique is used to detect the levels of hypusinated eIF5A in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against hypusinated eIF5A
-
Primary antibody against total eIF5A
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
Sample Preparation:
-
Lyse the treated cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Prepare protein samples for electrophoresis by adding loading buffer and heating.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against hypusinated eIF5A overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with antibodies against total eIF5A and a loading control to normalize the data.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure: [12]
-
Cell Preparation:
-
Harvest the treated cells and wash them with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization of Signaling Pathways and Workflows
eIF5A Hypusination Pathway and Inhibition by this compound
Caption: The eIF5A hypusination pathway and its inhibition by this compound at the level of DHS.
This compound Induced Cell Cycle Arrest via the p21/Rb Pathway
Caption: this compound induces G1 cell cycle arrest through the p21/Rb signaling pathway.
This compound Reversal of Hypoxia-Induced Chemoresistance
Caption: this compound reverses hypoxia-induced chemoresistance by targeting the HIF-1α pathway.
Experimental Workflow for Evaluating this compound
References
- 1. Deoxyhypusine synthase (DHPS) inhibitor GC7 induces p21/Rb-mediated inhibition of tumor cell growth and DHPS expression correlates with poor prognosis in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. GC7 blocks epithelial-mesenchymal transition and reverses hypoxia-induced chemotherapy resistance in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxyhypusine synthase (DHPS) inhibitor GC7 induces p21/Rb-mediated inhibition of tumor cell growth and DHPS expression correlates with poor prognosis in neuroblastoma patients | Semantic Scholar [semanticscholar.org]
- 7. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. A new nonradioactive deoxyhypusine synthase assay adaptable to high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
The Impact of GC-7 on Cell Cycle Progression and Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC-7, or N1-guanyl-1,7-diaminoheptane, is a potent and specific inhibitor of deoxyhypusine (B1670255) synthase (DHS). This enzyme catalyzes the first step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process known as hypusination. The hypusination of eIF5A is critical for its function in protein synthesis and is essential for the proliferation of eukaryotic cells. Consequently, this compound has emerged as a valuable tool for studying the roles of DHS and hypusinated eIF5A in cellular processes and as a potential therapeutic agent in diseases characterized by uncontrolled cell proliferation, such as cancer. This technical guide provides an in-depth overview of the effects of this compound on cell cycle progression and proliferation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Core Mechanism of Action
This compound competitively inhibits DHS, preventing the transfer of the aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue on the eIF5A precursor. This blockage of hypusination leads to an accumulation of inactive, unhypusinated eIF5A. The precise downstream effects of inactive eIF5A are still under investigation, but it is understood to disrupt the translation of a subset of mRNAs, many of which encode proteins crucial for cell cycle progression and proliferation.
Data Presentation: Quantitative Effects of this compound
The anti-proliferative effects of this compound have been documented across a range of cell lines. The following tables summarize the available quantitative data on its potency and its impact on cell cycle distribution.
Table 1: Antiproliferative Activity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Assay | Reference |
| MYCN2 | Neuroblastoma | ~5 | MTS Assay | [1] |
| BE(2)-C | Neuroblastoma | ~25 | MTS Assay | [1] |
| Huh7 | Hepatocellular Carcinoma | >20 (low cytotoxicity) | CCK-8 Assay | [2] |
| Hep3B | Hepatocellular Carcinoma | >20 (low cytotoxicity) | CCK-8 Assay | [2] |
| SNU387 | Hepatocellular Carcinoma | >20 (low cytotoxicity) | CCK-8 Assay | [2] |
| SNU449 | Hepatocellular Carcinoma | >20 (low cytotoxicity) | CCK-8 Assay | [2] |
| H9 | T-cell leukemia | Not specified | Proliferation Assay | [3] |
| HeLa | Cervical Cancer | Not specified | Proliferation Assay | [3] |
| v-src-transformed NIH3T3 | Transformed mouse fibroblast | Not specified | Proliferation Assay | [3] |
| NIH3T3 | Mouse fibroblast | Not specified | Proliferation Assay | [3] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Conditions | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| CHO-K1 | Not specified | Reduced by 42% | Increased by 44% | Not specified | [3] |
Note: Quantitative data on IC50 values and detailed cell cycle distribution percentages for this compound are limited in the public domain. The tables will be updated as more data becomes available.
Signaling Pathways and Molecular Mechanisms
This compound's impact on the cell cycle is primarily mediated through the inhibition of eIF5A hypusination, which in turn affects key regulatory proteins. A significant pathway involves the induction of the cyclin-dependent kinase inhibitor p21 and the subsequent dephosphorylation of the retinoblastoma protein (Rb).
As depicted, this compound-mediated inhibition of DHS leads to a decrease in hypusinated eIF5A. This has been shown to cause an upregulation of the p21 protein.[3][4] p21 then inhibits the activity of cyclin D-CDK4/6 complexes, which are responsible for phosphorylating and inactivating the Rb protein.[4] Active, hypophosphorylated Rb sequesters the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition. This results in a G1 phase cell cycle arrest and a halt in cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following are generalized protocols for key experiments.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Workflow:
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the this compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
Workflow:
Methodology:
-
Cell Treatment: Culture cells with or without this compound for a specified time.
-
Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by resuspending them in ice-cold 70% ethanol, which permeabilizes the cell membrane.
-
Staining: Centrifuge the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), and RNase A to prevent the staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells as they pass through a laser beam.
-
Data Analysis: The data is typically displayed as a histogram of DNA content. The G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N. The percentage of cells in each phase can be quantified using cell cycle analysis software.
Western Blot Analysis of Cell Cycle Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as p21 and Rb, in cell lysates.
Methodology:
-
Cell Lysis: Treat cells with this compound, then lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p21 or anti-Rb), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between different samples.
Conclusion
This compound serves as a powerful pharmacological tool to investigate the critical role of eIF5A hypusination in cell cycle control and proliferation. Its ability to induce cell cycle arrest, primarily through the p21/Rb pathway, underscores the potential of targeting DHS for the development of novel anti-cancer therapies. The methodologies outlined in this guide provide a framework for researchers to further explore the multifaceted effects of this compound and its therapeutic potential. Further research is warranted to expand the quantitative understanding of this compound's effects across a broader range of cell types and to elucidate the full spectrum of downstream targets of hypusinated eIF5A.
References
- 1. N1-guanyl-1,7-diaminoheptane enhances the chemosensitivity of acute lymphoblastic leukemia cells to vincristine through inhibition of eif5a-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow Cytometric Quantification of All Phases of the Cell Cycle and Apoptosis in a Two-Color Fluorescence Plot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The relationship between GC-7, polyamine metabolism, and cancer
An In-depth Technical Guide: The Nexus of GC-7, Polyamine Metabolism, and Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyamines are essential polycationic molecules crucial for cell proliferation, differentiation, and survival. Cancer cells exhibit a dysregulated polyamine metabolism, characterized by elevated intracellular polyamine levels, to sustain their rapid growth and division. This dependency presents a strategic vulnerability for anticancer therapy. A critical downstream effector of polyamine metabolism is the unique hypusination of eukaryotic translation initiation factor 5A (eIF5A), a modification essential for its function in translating a specific subset of mRNAs, including those encoding key oncoproteins like MYC. This compound, a potent and specific inhibitor of deoxyhypusine (B1670255) synthase (DHS), the first enzyme in the hypusination pathway, has emerged as a critical tool for investigating this axis and as a promising therapeutic lead. This guide provides a comprehensive overview of the intricate relationship between polyamine metabolism, eIF5A hypusination, and cancer, with a focus on the mechanism and therapeutic potential of the DHS inhibitor, this compound.
The Polyamine Metabolism Pathway: Fueling Malignancy
The primary polyamines in mammalian cells are putrescine, spermidine (B129725), and spermine (B22157). Their biosynthesis is a tightly regulated process that is frequently upregulated in neoplastic cells to meet the high demands of proliferation.[1][2] The pathway begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC), a rate-limiting enzyme often overexpressed in cancer, to form putrescine.[3] Subsequently, spermidine and spermine are synthesized through the addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM), a reaction catalyzed by spermidine synthase and spermine synthase, respectively.
Dysregulated polyamine metabolism is a hallmark of many cancers, where elevated levels are necessary for transformation and tumor progression.[1][4] These molecules are involved in nucleic acid and protein synthesis, chromatin structure stabilization, and protection from oxidative damage, all vital processes for cancer cell survival.[1]
The eIF5A Hypusination Pathway: A Critical Link to Cancer Proliferation
The biological effects of polyamines, particularly spermidine, are critically mediated through the post-translational modification of one specific protein: eukaryotic translation initiation factor 5A (eIF5A).[5][6] This unique modification, termed hypusination, is essential for eIF5A's activity and is catalyzed by two enzymes.
-
Deoxyhypusine Synthase (DHS): This enzyme catalyzes the transfer of the 4-aminobutyl moiety from spermidine to the ε-amino group of a specific lysine (B10760008) residue (Lys50 in humans) on the eIF5A precursor.[6]
-
Deoxyhypusine Hydroxylase (DOHH): This second enzyme hydroxylates the intermediate deoxyhypusine residue to form the mature, active hypusinated eIF5A (eIF5AHyp).[6][7]
Activated eIF5AHyp functions as a translation elongation factor, facilitating the synthesis of proteins containing difficult-to-translate sequences, such as polyproline tracts.[7][8] Many of these proteins are integral to cell cycle progression, apoptosis, and signal transduction, and their increased demand in cancer cells highlights the importance of the hypusination pathway.[5][7] Consequently, both eIF5A and the hypusination enzymes (DHS, DOHH) are often overexpressed in various cancers, correlating with poor patient prognosis.[5][6][9]
This compound: A Specific Inhibitor of Deoxyhypusine Synthase (DHS)
This compound (N1-guanyl-1,7-diaminoheptane) is a spermidine analogue that acts as a potent and specific competitive inhibitor of DHS.[9][10] By binding to the active site of DHS, this compound blocks the first and rate-limiting step of hypusination, preventing the activation of eIF5A.[8][11] This leads to an accumulation of inactive eIF5A precursor and a subsequent reduction in the translation of eIF5A-dependent proteins that are critical for cancer cell growth and survival.[5] The high specificity of this modification—affecting only eIF5A—makes DHS an attractive therapeutic target, and this compound serves as the archetypal molecule for its inhibition.[6]
Quantitative Efficacy of this compound in Preclinical Cancer Models
The anti-proliferative effects of this compound have been demonstrated across a wide range of cancer types in vitro. The half-maximal inhibitory concentration (IC50) values highlight its potency.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
|---|---|---|---|---|
| Neuroblastoma | MYCN2 | ~5 | 72 | [12] |
| Neuroblastoma | BE(2)-C | ~25 | 72 | [12] |
| Hepatocellular Carcinoma (HCC) | Huh7, Hep3B | >20 (low cytotoxicity) | 48 | [13] |
| Hepatocellular Carcinoma (HCC) | Multiple Lines | 50 - 100 (significant inhibition) | Not Specified | [12] |
| Colorectal Cancer (CRC) | HCT-116 | Not specified, but effective | Not Specified | [14] |
| Glioblastoma (GBM) | Multiple Lines | Effective (strong antiproliferative) | Not Specified | [11] |
| Breast Cancer | ER-negative | Effective (enhances Doxorubicin) | Not Specified |[15] |
Note: IC50 values can vary significantly between studies due to differences in experimental protocols and conditions.[16]
In vivo studies have corroborated the anti-tumor effects of this compound. In mouse models of MYC-driven B-cell lymphoma, daily intraperitoneal administration of this compound at 4 or 20 mg/kg significantly extended the overall survival of tumor-bearing mice compared to vehicle-treated controls.[9] Similarly, in preclinical models of colorectal cancer, blockade of the hypusination pathway demonstrated a remarkable growth inhibitory effect.[8]
Key Signaling Pathways and Cellular Processes Modulated by this compound
The inhibition of eIF5A hypusination by this compound triggers a cascade of downstream effects that collectively suppress the malignant phenotype.
-
Inhibition of MYC Translation: The MYC oncogene contains polyproline motifs, making its translation dependent on active eIF5AHyp. This compound treatment impairs MYC biosynthesis, dismantling a core driver of proliferation in many tumors, including colorectal cancer and lymphoma.[8][9]
-
Reversal of Epithelial-Mesenchymal Transition (EMT): this compound has been shown to reverse EMT, a process critical for cancer cell invasion, metastasis, and chemoresistance.[13][15] In hepatocellular carcinoma, this compound reverses hypoxia-induced EMT by modulating the HIF-1α signaling pathway, thereby re-sensitizing resistant cells to chemotherapy.[13][17]
-
Cell Cycle Arrest and Apoptosis: By disrupting the synthesis of key cell cycle regulators, this compound treatment induces G1 phase cell cycle arrest.[11] This is often mediated by the upregulation of p21 and the dephosphorylation of the retinoblastoma (Rb) protein.[5][11][12] This is followed by the activation of caspase-mediated apoptosis.[11]
-
Suppression of the KRas/PEAK1 Axis: In pancreatic ductal adenocarcinoma (PDAC), oncogenic KRas upregulates eIF5A. Active eIF5A, in turn, is required for the expression of PEAK1, a nonreceptor tyrosine kinase essential for PDAC progression. This compound and other hypusination inhibitors suppress PEAK1 expression and inhibit PDAC cell growth.[7]
Experimental Protocols
Reproducible and robust methodologies are essential for studying the polyamine-hypusine axis. Below are generalized protocols for key experiments.
In Vitro DHS/DOHH Enzymatic Activity Assay
This protocol measures the enzymatic conversion of the eIF5A substrate.[18]
-
Materials: Recombinant human DHS or DOHH, recombinant eIF5A precursor (for DHS assay) or deoxyhypusinated eIF5A (for DOHH assay), [3H]-spermidine (for DHS assay), assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl), cofactors (NAD+ for DHS; Iron and Ascorbic acid for DOHH), quenching solution (10% Trichloroacetic acid - TCA).
-
Procedure:
-
Prepare a reaction mixture containing the enzyme, buffer, and cofactors.
-
Initiate the reaction by adding the eIF5A substrate and [3H]-spermidine (for DHS). For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., this compound) before adding the substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding cold 10% TCA to precipitate the protein.
-
Pellet the protein via centrifugation.
-
Wash the pellet to remove unincorporated radiolabel.
-
Quantify the incorporated radioactivity in the protein pellet using a scintillation counter. Alternatively, analyze the product formation (deoxyhypusine or hypusine) via LC-MS/MS.[18]
-
Cell Viability/Cytotoxicity Assay (CCK-8/MTT)
This protocol is used to determine the IC50 of this compound.[13]
-
Materials: Cancer cell line of interest, complete culture medium, this compound, 96-well plates, CCK-8 or MTT reagent, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Measurement of Intracellular Polyamine Levels by UHPLC-MS/MS
This protocol quantifies intracellular polyamines.[19]
-
Materials: Cell pellets, lysis buffer, internal standards (e.g., deuterated polyamines), protein precipitation solvent (e.g., acetonitrile), UHPLC-MS/MS system.
-
Procedure:
-
Harvest a known number of cells and wash with PBS.
-
Lyse the cells and add internal standards.
-
Precipitate proteins with a cold organic solvent.
-
Centrifuge to remove debris and collect the supernatant.
-
Analyze the supernatant using a UHPLC-MS/MS system equipped with a suitable column (e.g., HILIC).
-
Quantify putrescine, spermidine, and spermine concentrations by comparing their peak areas to those of the internal standards.
-
In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of this compound in vivo.[9]
-
Materials: Immunocompromised mice (e.g., BALB/c nude), cancer cells (e.g., Eμ-Myc lymphoma cells), sterile PBS, this compound solution, vehicle control, calipers.
-
Procedure:
-
Subcutaneously or orthotopically implant a defined number of cancer cells into the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer treatment via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily).
-
Monitor animal health and measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC).
-
Analyze data for tumor growth inhibition and effects on overall survival.
-
Conclusion and Future Directions
The polyamine metabolism and eIF5A hypusination pathway represent a critical axis for cancer cell proliferation and survival. The dependency of oncogenic translation programs, such as MYC, on this pathway underscores its significance as a therapeutic target. This compound, as a specific inhibitor of DHS, has been invaluable in elucidating these molecular mechanisms and has demonstrated significant anti-tumor activity in a variety of preclinical models.
Future research should focus on:
-
Combination Therapies: Combining DHS/DOHH inhibitors with standard chemotherapeutics or other targeted agents may yield synergistic effects and overcome resistance mechanisms.[11][20]
-
Development of Novel Inhibitors: While this compound is a powerful research tool, its polyamine-like structure may limit its therapeutic potential.[10] The development of new, non-peptidomimetic allosteric inhibitors with improved pharmacokinetic properties is a key objective for translating this strategy to the clinic.[10]
-
Biomarker Identification: Identifying patient populations whose tumors are most dependent on the hypusination pathway will be crucial for the clinical success of this therapeutic approach.
References
- 1. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Polyamine metabolism and anti-tumor immunity [frontiersin.org]
- 3. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. portlandpress.com [portlandpress.com]
- 6. The translation factor eIF5A and human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. New Series of Potent Allosteric Inhibitors of Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eukaryotic translation initiation factor 5A in the pathogenesis of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. GC7 blocks epithelial-mesenchymal transition and reverses hypoxia-induced chemotherapy resistance in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. GC7 blocks epithelial-mesenchymal transition and reverses hypoxia-induced chemotherapy resistance in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. shop.sartorius.com [shop.sartorius.com]
- 20. Regulation of Expression of Deoxyhypusine Hydroxylase (DOHH), the Enzyme That Catalyzes the Activation of eIF5A, by miR-331-3p and miR-642-5p in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
GC-7's Impact on Protein Synthesis and Translation: A Core Mechanism Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The eukaryotic translation factor 5A (eIF5A) is a highly conserved protein essential for protein synthesis. Its activity is uniquely dependent on a post-translational modification known as hypusination. This process, critical for cell proliferation and survival, has emerged as a significant target in disease therapy, particularly in oncology. GC-7 (N1-guanyl-1,7-diaminoheptane) is a potent and specific inhibitor of deoxyhypusine (B1670255) synthase (DHPS), the rate-limiting enzyme in the hypusination pathway. By preventing the activation of eIF5A, this compound disrupts the synthesis of a specific subset of proteins, leading to profound cellular effects. This technical guide provides an in-depth analysis of this compound's mechanism of action, its direct impact on the translation machinery, and the downstream cellular consequences. It includes summaries of key quantitative data, detailed experimental protocols for studying this pathway, and visualizations of the core biological processes.
The eIF5A Hypusination Pathway: The Direct Target of this compound
The activity of eIF5A is entirely dependent on the conversion of a single lysine (B10760008) residue into the unique amino acid, hypusine. This two-step enzymatic process is the sole known pathway for hypusine synthesis in eukaryotes.[1][2][3]
-
Deoxyhypusine Synthesis: Deoxyhypusine synthase (DHPS) catalyzes the transfer of the 4-aminobutyl moiety from spermidine (B129725) to the ε-amino group of a specific lysine residue (Lys50 in humans) on the eIF5A precursor protein.[1][2][4] This reaction is NAD+-dependent and is the rate-limiting step of the pathway.[4]
-
Hydroxylation: Deoxyhypusine hydroxylase (DOHH) then hydroxylates the intermediate deoxyhypusine residue to form the mature, active hypusinated eIF5A (eIF5AHyp).[1][2][4]
This compound is a structural analog of spermidine. It acts as a potent competitive inhibitor of DHPS, binding to the enzyme's active site and preventing the first crucial step of hypusination.[5][6] This leads to an accumulation of unmodified, inactive eIF5A and a depletion of the functional, hypusinated form.
References
- 1. Hypusine, a polyamine-derived amino acid critical for eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Insights Into the Binding Mechanism of GC7 to Deoxyhypusine Synthase in Sulfolobus solfataricus: A Thermophilic Model for the Design of New Hypusination Inhibitors [frontiersin.org]
- 6. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of GC-7 on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GC-7, a structural analog of spermidine, is a potent inhibitor of deoxyhypusine (B1670255) synthase (DHPS), a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). This modification, known as hypusination, is essential for the proper function of eIF5A in translating a specific subset of cellular proteins, including several key components of the mitochondrial machinery. This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial function, consolidating key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Introduction to this compound and the eIF5A Hypusination Pathway
Polyamines, such as spermidine, are essential polycations involved in a myriad of cellular processes. One of their crucial roles is to serve as a substrate for the hypusination of eIF5A. This two-step enzymatic process, initiated by DHPS and completed by deoxyhypusine hydroxylase (DOHH), converts a specific lysine (B10760008) residue on eIF5A into hypusine. Hypusinated eIF5A is the active form of the protein, which facilitates the translation of mRNAs containing polyproline tracts or other difficult-to-translate sequences.
This compound acts as a competitive inhibitor of DHPS, thereby preventing the hypusination and activation of eIF5A.[1] This inhibition has profound consequences for cellular metabolism, particularly for mitochondrial function, as many proteins essential for oxidative phosphorylation (OXPHOS) and the tricarboxylic acid (TCA) cycle are dependent on hypusinated eIF5A for their efficient translation.[2]
Quantitative Effects of this compound on Mitochondrial Parameters
The inhibition of eIF5A hypusination by this compound leads to a significant downregulation of a subset of mitochondrial proteins, resulting in measurable changes in mitochondrial function.[3] The following tables summarize the key quantitative effects of this compound treatment on mitochondrial respiration, cellular ATP levels, and mitochondrial membrane potential across various experimental systems.
Table 1: Effects of this compound on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
| Cell Type | This compound Concentration | Duration of Treatment | Basal Respiration | Maximal Respiration | ATP-Linked Respiration | Spare Respiratory Capacity | Reference |
| Mouse Renal Proximal Tubule Cells (PCT) | 30 µM | 24 hours | Significantly decreased | Not reported | Not reported | Not reported | [4] |
| Cultured Cells (General) | Not specified | Not specified | Decreased | Not reported | Not reported | Not reported | [5] |
| Macrophages (M(IL-4)) | Not specified | 24 hours | Reduced | Not reported | Not reported | Not reported | [6] |
Table 2: Effects of this compound on Cellular ATP Levels
| Cell Type | This compound Concentration | Treatment Conditions | Change in ATP Levels | Reference |
| Cortical Neurons | Not specified | Oxygen-Glucose Deprivation (OGD) | Reduced OGD-induced ATP drop | [7] |
| Mouse Renal Proximal Tubule Cells (PCT) | 30 µM | Normoxia | No significant change | [5] |
| Mouse Renal Proximal Tubule Cells (PCT) | 30 µM | Anoxia | Prevented the anoxia-induced drop in ATP | [5] |
Table 3: Effects of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Type | This compound Concentration | Effect on ΔΨm | Reference |
| Cortical Neurons | Not specified | Induces membrane hyperpolarization, preserving mitochondrial membrane potential under depolarizing conditions. | [7] |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and a typical experimental workflow to investigate its effects on mitochondrial function can be visualized through the following diagrams.
References
- 1. Role of eIF5A in Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamines and eIF5A Hypusination Modulate Mitochondrial Respiration and Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting eIF5A Hypusination Prevents Anoxic Cell Death through Mitochondrial Silencing and Improves Kidney Transplant Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Early research and development of GC-7 as a DHS inhibitor
An In-depth Technical Guide to the Early Research and Development of GC-7 as a Deoxyhypusine (B1670255) Synthase (DHS) Inhibitor
Introduction
The post-translational modification of proteins is a critical regulatory mechanism in cellular function. One such unique modification is hypusination, which is essential for the activity of the eukaryotic translation initiation factor 5A (eIF5A). This process involves the conversion of a specific lysine (B10760008) residue on the eIF5A precursor into hypusine. The pathway is catalyzed by two key enzymes: deoxyhypusine synthase (DHS) and deoxyhypusine hydroxylase (DOHH).[1] DHS catalyzes the first and rate-limiting step, transferring an aminobutyl moiety from the polyamine spermidine (B129725) to the eIF5A precursor.
Given that eIF5A is frequently overexpressed in various cancers and is implicated in diseases like HIV-1 infection and diabetes, the hypusination pathway has emerged as a promising therapeutic target.[1][2] Inhibition of DHS presents a strategic approach to block the activation of eIF5A, thereby interfering with the proliferation of cancer cells and other pathogenic processes. The most potent and widely studied inhibitor of DHS is N1-guanyl-1,7-diaminoheptane, commonly known as this compound.[1] This document provides a comprehensive technical overview of the early research and development of this compound, focusing on its mechanism of action, biochemical data, cellular effects, and the experimental protocols used in its characterization.
Mechanism of Action of this compound
This compound is a structural analog of spermidine, the natural substrate for DHS.[3][4] Its inhibitory action stems from its ability to mimic spermidine and bind to the active site of the DHS enzyme. X-ray crystallography studies have shown that this compound binds at the interface between two subunits of the DHS tetramer.[2] This binding competitively blocks the access of spermidine, thereby halting the first step of the hypusination process.[1] The potent nature of this inhibition is highlighted by its strong binding affinity.[1] However, the therapeutic application of this compound has been limited due to its polyamine-like structure, which can lead to poor selectivity and restricted bioavailability due to degradation by physiological polyamine oxidases.[1][3]
Quantitative Data Presentation
The efficacy of this compound as a DHS inhibitor has been quantified through various biochemical and cellular assays. The key quantitative data from early research are summarized below.
Table 1: Biochemical Potency of this compound
| Target | Inhibitor | Parameter | Value | Source |
|---|
| Deoxyhypusine Synthase (DHS) | this compound | Ki | 10 nM |[1] |
Note: The Km of the physiological substrate, spermidine, is approximately 5 µM, making this compound a highly potent inhibitor, with a Ki value ~500 times lower than the substrate's Km.[1]
Table 2: Cellular Effects of this compound on Various Cell Lines
| Cell Line | Cell Type / Disease | Effect(s) | Key Findings / Concentrations | Source(s) |
|---|---|---|---|---|
| CHO-K1 | Chinese Hamster Ovary | Antiproliferative, Cell Cycle Arrest | Reduces G1 phase population by 42% and increases S phase population by 44%. | [5] |
| H9, HeLa, v-src-transformed NIH3T3 | T-cell lymphoma, Cervical Cancer, Fibrosarcoma | Antiproliferative | Inhibits proliferation in both anchorage-dependent and -independent conditions. Acts as a general antiproliferative agent. | [5] |
| Neuroblastoma (NB) cell lines | Neuroblastoma | Antiproliferative, Apoptosis | Inhibits proliferation in a dose-dependent manner. Induces p21 and reduces total and phosphorylated Rb proteins. Synergistic with DFMO to induce apoptosis via caspases 3/7/9. | [6] |
| Human Oral Keratinocytes (immortalized and malignant) | Oral Cancer | Antiproliferative, Apoptosis | Induces apoptosis through mitochondrial and AMPK pathways. | [7] |
| Endothelial Cells | N/A | Antiproliferative, Apoptosis | Inhibits endothelial cell proliferation and induces apoptosis. | [7] |
| Huh7, Hep3B | Hepatocellular Carcinoma (HCC) | Chemosensitization, EMT reversal | At 20 µM, enhances sensitivity to doxorubicin (B1662922) under hypoxic conditions. Reverses doxorubicin-induced EMT. Higher concentrations (40-100 µM) are cytotoxic. |[8] |
Cellular Signaling and Preclinical Observations
This compound's inhibition of DHS and subsequent reduction in active eIF5A triggers several downstream cellular effects, primarily culminating in cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: In multiple cell lines, this compound treatment leads to a halt in cell cycle progression.[5] A key mechanism identified in neuroblastoma cells involves the induction of the cell cycle inhibitor p21.[6] This leads to a reduction in the phosphorylation of the Retinoblastoma (Rb) protein, a critical step for progression from the G1 to the S phase of the cell cycle.[6] This G1/S arrest prevents cellular proliferation.[5]
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in various cancer cells.[7] Studies indicate the involvement of the intrinsic (mitochondrial) pathway and the activation of AMPK.[7] In neuroblastoma cells, a combination of this compound with the ornithine decarboxylase inhibitor DFMO synergistically induces apoptosis through the activation of caspases 3, 7, and 9.[9]
-
Preclinical Animal Models: The therapeutic potential of this compound has been explored in preclinical models. In a porcine model of brain death-induced kidney injury, preconditioning with this compound (3 mg/kg IV) before transplantation was protective.[10] The treatment reduced markers of oxidative stress and increased the expression of mitochondrial protective proteins (PGC1α) and antioxidant proteins (SOD2, HO-1, NRF2).[10] This resulted in better kidney function and less fibrosis post-transplantation.[10]
Experimental Protocols
The characterization of this compound involved a variety of biochemical and cell-based assays. Below are generalized methodologies for key experiments cited in the early research.
Deoxyhypusine Synthase (DHS) Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of DHS.
-
Principle: The assay typically quantifies the transfer of the [3H]-labeled aminobutyl group from [3H]spermidine to the eIF5A precursor substrate.
-
Methodology:
-
A reaction mixture is prepared containing purified recombinant DHS, the eIF5A precursor protein, and the cofactor NAD+ in an appropriate buffer.
-
Varying concentrations of this compound (or vehicle control) are added to the mixture and pre-incubated with the enzyme.
-
The enzymatic reaction is initiated by the addition of [3H]spermidine.
-
The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 37°C) and is then stopped, typically by adding trichloroacetic acid (TCA).
-
The protein is precipitated, and unincorporated [3H]spermidine is washed away.
-
The radioactivity incorporated into the eIF5A protein is measured using a scintillation counter.
-
The percentage of inhibition is calculated relative to the control, and Ki or IC50 values are determined by non-linear regression analysis.
-
Cell Proliferation / Viability Assay (e.g., CCK8)
This assay assesses the effect of this compound on the growth and viability of cell lines.[8]
-
Principle: Colorimetric assays like CCK8 or MTT measure the metabolic activity of viable cells, which is proportional to the cell number.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle-only control is included.
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
The CCK8 or MTT reagent is added to each well, and the plate is incubated for 1-4 hours to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.
-
The absorbance of the solution is measured using a microplate reader at the appropriate wavelength.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Western Blot Analysis for Hypusination and Signaling Proteins
This technique is used to detect changes in the levels of specific proteins following this compound treatment.[1]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary antibodies.
-
Methodology:
-
Cells are treated with this compound for a desired time, then harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with a primary antibody specific to the target protein (e.g., anti-hypusine, anti-eIF5A, anti-p21, anti-phospho-Rb).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Conclusion
The early research into this compound firmly established it as a potent and specific inhibitor of deoxyhypusine synthase. As a spermidine mimetic, it effectively blocks the first step in the essential hypusination pathway of eIF5A. Studies demonstrated its broad antiproliferative effects across numerous cancer cell lines, primarily through the induction of cell cycle arrest via the p21/Rb pathway and the triggering of apoptosis. While its clinical utility has been hampered by limitations in selectivity and bioavailability, this compound remains an invaluable chemical tool for elucidating the biological roles of the hypusination pathway. The foundational work on this compound has paved the way for the development of new, more drug-like DHS inhibitors, including allosteric modulators, for potential therapeutic applications in oncology and other diseases.[1][3][4]
References
- 1. Frontiers | Insights Into the Binding Mechanism of GC7 to Deoxyhypusine Synthase in Sulfolobus solfataricus: A Thermophilic Model for the Design of New Hypusination Inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. New Series of Potent Allosteric Inhibitors of Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxyhypusine synthase (DHPS) inhibitor GC7 induces p21/Rb-mediated inhibition of tumor cell growth and DHPS expression correlates with poor prognosis in neuroblastoma patients. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Inhibitors – DHPS Foundation [dhpsfoundation.org]
- 8. GC7 blocks epithelial-mesenchymal transition and reverses hypoxia-induced chemotherapy resistance in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic drug combination GC7/DFMO suppresses hypusine/spermidine-dependent eIF5A activation and induces apoptotic cell death in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The inhibition of eIF5A hypusination by GC7, a preconditioning protocol to prevent brain death-induced renal injuries in a preclinical porcine kidney transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Determining Optimal GC-7 Concentration and Treatment Duration for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration and treatment duration of GC-7, a potent inhibitor of deoxyhypusine (B1670255) synthase (DHS), for in vitro experimental setups. This document outlines the mechanism of action of this compound, provides detailed protocols for key cellular assays, and presents a summary of effective concentrations used in various studies to guide your experimental design.
Introduction to this compound
This compound, also known as N1-guanyl-1,7-diaminoheptane, is a competitive inhibitor of deoxyhypusine synthase (DHS), the first of two enzymes in the post-translational modification pathway that leads to the formation of the unique amino acid hypusine on eukaryotic translation initiation factor 5A (eIF5A).[1][2] The hypusination of eIF5A is critical for its function in translation elongation and termination.[3] By inhibiting DHS, this compound prevents the hypusination of eIF5A, leading to a variety of cellular effects, including cell growth inhibition, cell cycle arrest, and apoptosis, making it a valuable tool for studying the role of the polyamine-hypusine pathway in various biological processes, including cancer.[4][5][6]
Mechanism of Action of this compound
The primary mechanism of action of this compound involves the depletion of hypusinated eIF5A. This disruption of eIF5A function can lead to several downstream cellular consequences, which are often the focus of in vitro studies.
Determining Optimal this compound Concentration and Duration: A General Workflow
The optimal concentration and treatment duration of this compound are highly dependent on the cell type and the specific biological question. A systematic approach is recommended to determine these parameters for your experimental system.
Summary of Effective this compound Concentrations in Various Cell Lines
The following table summarizes the concentrations of this compound used in different in vitro studies. This information can serve as a starting point for designing your dose-response experiments.
| Cell Line | Assay | This compound Concentration Range | Treatment Duration | Observed Effect |
| Neuroblastoma (MYCN2, BE(2)-C) | Cell Viability (MTS) | 0.1 - 100 µM | 72 h | Dose-dependent reduction in cell viability.[7] |
| Hepatocellular Carcinoma (Huh7, HepG2) | Cell Viability | 0 - 100 µM | Not Specified | Significant inhibition at 50-100 µM.[7] |
| Chinese Hamster Ovary (CHO) | Hypusine Production | 1 µM | Not Specified | Inhibition of hypusine production.[1] |
| L6 Myoblasts | Cell Viability (Trypan Blue) | 50 µM | 48 h | Assessment of cell number and viability.[8] |
| Neuroblastoma | Cell Proliferation | Not Specified | Not Specified | Dose-dependent inhibition of proliferation.[5] |
| Colon Organoids | Organoid Growth | Not Specified | Not Specified | Dose-dependent suppression of organoid growth.[9] |
| Raji (Burkitt's Lymphoma) | Cell Growth (MTT) | Not Specified | Not Specified | Growth inhibition.[10] |
| Human CD8+ T cells | CD69 Expression | Not Specified | 7 days | Sustained CD69 levels.[11] |
Detailed Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of a range of this compound concentrations on cell viability and to calculate the IC50 value.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., 10 mM AcOH)
-
MTS reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).
-
MTS Addition: Following incubation, add 20 µL of MTS reagent to each well.[12]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activity Assay)
Objective: To quantify the induction of apoptosis by this compound by measuring the activity of executioner caspases 3 and 7.
Materials:
-
6-well or 12-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay Reagent
-
Luminometer
Protocol:
-
Cell Treatment: Seed cells in multi-well plates and treat with this compound at the desired concentrations and for the optimal duration determined from viability assays. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay Procedure: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[13]
-
Incubation: Mix the contents by gentle shaking for 30-60 seconds and incubate at room temperature for 1-3 hours, protected from light.[13]
-
Data Acquisition: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with this compound at predetermined concentrations and durations.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.[14][15] Incubate on ice for at least 2 hours or at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.[14]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[16]
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for eIF5A Hypusination
Objective: To confirm the inhibitory effect of this compound on the hypusination of eIF5A.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-hypusine, anti-eIF5A)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound, wash with ice-cold PBS, and lyse the cells in lysis buffer.[17][18]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and separate them by SDS-PAGE.[19]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19][20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against hypusine and total eIF5A overnight at 4°C.[20][21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[20]
-
Analysis: Quantify the band intensities to determine the ratio of hypusinated eIF5A to total eIF5A.
Conclusion
The optimal concentration and treatment duration for this compound are critical parameters that require empirical determination for each specific cell line and experimental goal. The provided protocols and summary data serve as a comprehensive resource to guide researchers in designing and executing robust in vitro studies involving this important inhibitor of the polyamine-hypusine pathway. Careful optimization will ensure the generation of reliable and reproducible data, advancing our understanding of the biological roles of eIF5A hypusination.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Synergistic drug combination GC7/DFMO suppresses hypusine/spermidine-dependent eIF5A activation and induces apoptotic cell death in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxyhypusine synthase (DHPS) inhibitor GC7 induces p21/Rb-mediated inhibition of tumor cell growth and DHPS expression correlates with poor prognosis in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Symbiotic polyamine metabolism regulates epithelial proliferation and macrophage differentiation in the colon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Modulating the polyamine/hypusine axis controls generation of CD8+ tissue-resident memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 16. Evaluation of Anticancer Potential of Ganoderma lucidum on MCF-7 Breast Cancer Cells Through Genetic Transcription of Energy Metabolism [mdpi.com]
- 17. 7tmantibodies.com [7tmantibodies.com]
- 18. bio-rad.com [bio-rad.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: GC-7 Solubility and Stability for Experimental Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
GC-7, also known as N¹-Guanyl-1,7-diaminoheptane, is a potent and specific inhibitor of deoxyhypusine (B1670255) synthase (DHS).[1][2] DHS is the enzyme responsible for the first step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), converting a specific lysine (B10760008) residue to deoxyhypusine. This modification is critical for the activation of eIF5A. By inhibiting DHS, this compound prevents the formation of active, hypusinated eIF5A, which in turn can arrest cell proliferation and impact key cellular processes.[2][3] Its role in modulating signaling pathways, such as the p21/Rb axis and HIF-1α-mediated pathways, makes it a valuable tool for cancer research and drug development.[3][4][5] These notes provide essential data on the solubility and stability of this compound, along with detailed protocols for its use in common experimental assays.
This compound Solubility
Proper solubilization of this compound is critical for accurate and reproducible experimental results. Stock solutions are typically prepared in an organic solvent like DMSO or a weak acidic solution before being diluted into aqueous buffers or cell culture media for working concentrations.[1][6]
| Solvent | Concentration | Comments |
| 10 mM Acetic Acid | Soluble | A weak acidic solution can be used to prepare aqueous stocks.[1] |
| DMSO | Not specified; general practice suggests high solubility. | Recommended for preparing high-concentration stock solutions.[6][7] If precipitation occurs, warming (37°C) and sonication can aid dissolution.[7][8] |
| Water / PBS | Not specified; likely limited solubility for high concentrations. | Direct dissolution in aqueous buffers may be difficult.[7] Dilution from a DMSO stock is the standard method.[6] |
| Ethanol | Not specified | While a common solvent, specific solubility data for this compound is not readily available.[9] |
Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[6][10]
Stability and Storage
The stability of this compound is crucial for maintaining its inhibitory activity. The following recommendations are based on general best practices for handling chemical compounds.
| Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C or -80°C in a desiccator. | Protects from degradation due to moisture and temperature fluctuations.[11] |
| Stock Solutions (in DMSO) | Aliquot into single-use volumes and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles which can degrade the compound.[6][11] |
| Working Solutions (in Media/Buffer) | Prepare fresh for each experiment. | Stability in aqueous solutions, especially those containing biological components, is limited. Cell culture media components can degrade over time.[12] |
| Light Exposure | Store solid and stock solutions protected from light (e.g., in amber vials or wrapped in foil). | Prevents potential photodegradation. This is a general precaution for many organic compounds.[12][13] |
| pH | Maintain physiological pH (7.2-7.4) in final assay conditions for cell-based work. | Optimal cell health requires a stable pH, typically maintained by a CO₂-bicarbonate buffering system in the incubator.[14][15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and its subsequent dilution for use in cell culture experiments.
Caption: this compound mechanism of action and its impact on cellular pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxyhypusine synthase (DHPS) inhibitor GC7 induces p21/Rb-mediated inhibition of tumor cell growth and DHPS expression correlates with poor prognosis in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC7 blocks epithelial-mesenchymal transition and reverses hypoxia-induced chemotherapy resistance in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. Cell Culture Media | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. phytotechlab.com [phytotechlab.com]
- 14. Cell Culture Environment | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of GC-7 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC-7, also known as N1-guanyl-1,7-diaminoheptane, is a potent and specific inhibitor of deoxyhypusine (B1670255) synthase (DHS). This enzyme catalyzes the first step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process known as hypusination. The hypusinated form of eIF5A is crucial for the translation of a specific subset of mRNAs, many of which are involved in cell proliferation, differentiation, and stress responses. By inhibiting DHS, this compound effectively reduces the levels of active, hypusinated eIF5A, leading to cell cycle arrest and apoptosis in various cancer cell lines. Furthermore, this compound has shown therapeutic potential in models of ischemic injury, such as stroke and kidney transplantation, by preserving mitochondrial function. These application notes provide a comprehensive guide for the in vivo administration and delivery of this compound in preclinical animal models, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.
Data Presentation: Quantitative Summary
The following tables summarize the available quantitative data for the in vivo administration of this compound in various animal models. It is important to note that comprehensive pharmacokinetic data such as Cmax, Tmax, half-life, and bioavailability are not widely published. The data presented here is derived from dose-response and efficacy studies.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke
| Animal Model | Administration Route | Dosing Regimen | Key Outcomes |
| Mice (tFCI model) | Intraperitoneal (IP) | 3 mg/kg daily for 3 days (pre-treatment) | Significantly reduced infarct volume.[1] |
| Mice (tFCI model) | Intraperitoneal (IP) | Single 3 mg/kg injection 2 hours before tFCI | Significantly reduced infarct volume.[1] |
| Mice (tFCI model) | Intraperitoneal (IP) | Single 3 mg/kg injection 2 hours after tFCI | Significantly reduced infarct volume and improved motor and cognitive deficits.[1] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Renal Ischemia
| Animal Model | Administration Route | Dosing Regimen | Key Outcomes |
| Rats | Intraperitoneal (IP) | Daily injections for 3 days | Dose-dependent reduction in the level of hypusinated eIF5A in the kidney. |
Table 3: In Vivo Efficacy of this compound in a Porcine Kidney Transplantation Model
| Animal Model | Administration Route | Dosing Regimen | Key Outcomes |
| Pigs (Brain Death Donor Model) | Intravenous (IV) | 3 mg/kg, 5 minutes after brain death declaration | Decreased markers of oxidative stress and improved kidney outcome after transplantation. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
Objective: To administer this compound via intraperitoneal injection to mice for studies on cancer, stroke, or other disease models.
Materials:
-
This compound (N1-guanyl-1,7-diaminoheptane)
-
Sterile vehicle solution (e.g., 0.9% saline or Phosphate-Buffered Saline - PBS)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
Aseptically prepare the desired concentration of this compound in a sterile vehicle. For example, to achieve a 3 mg/kg dose in a 25g mouse with an injection volume of 100 µL, a 0.75 mg/mL solution is required.
-
Ensure the solution is fully dissolved and at room temperature before administration.
-
-
Animal Restraint:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse by grasping the loose skin over the neck and back, ensuring the head is secure. The mouse's abdomen should be facing upwards.
-
-
Injection Procedure:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, withdraw the needle and re-insert at a different site with a fresh needle.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress, including lethargy, abnormal posture, or irritation at the injection site.
-
Protocol 2: Intravenous (IV) Injection of this compound in Rats
Objective: To administer this compound intravenously to rats, typically for studies requiring rapid systemic distribution, such as in organ transplantation models.
Materials:
-
This compound
-
Sterile vehicle solution (e.g., 0.9% saline)
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles or butterfly catheters
-
Rat restrainer or appropriate anesthesia
-
Heat lamp or warming pad
-
70% ethanol
-
Animal balance
-
Appropriate PPE
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution under sterile conditions as described in Protocol 1.
-
-
Animal Preparation:
-
Weigh the rat to calculate the required injection volume.
-
Anesthetize the rat according to an approved protocol or place it in a suitable restrainer.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible.
-
-
Injection Procedure:
-
Position the tail and wipe one of the lateral tail veins with 70% ethanol.
-
Insert the needle, bevel up, into the vein at a shallow angle. A small flash of blood in the needle hub indicates successful entry.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal location.
-
After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for recovery from anesthesia (if used) and any adverse reactions.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
References
Utilizing GC-7 to Investigate Specific Protein Translation Events
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GC-7, N1-guanyl-1,7-diaminoheptane, is a potent and specific inhibitor of deoxyhypusine (B1670255) synthase (DHS). DHS is a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), converting a specific lysine (B10760008) residue to hypusine. This hypusination is essential for the activity of eIF5A, a protein factor implicated in the elongation and termination phases of protein synthesis.[1][2][3] By inhibiting DHS, this compound effectively blocks the maturation of eIF5A, providing a powerful tool to study the roles of this factor in specific translational events and its implications in various cellular processes and disease states.
The translation of a subset of mRNAs, particularly those containing polyproline motifs or other stall-inducing sequences, is highly dependent on active, hypusinated eIF5A.[4] Therefore, this compound allows researchers to selectively perturb the synthesis of these specific proteins, enabling the elucidation of their functions in cellular pathways such as proliferation, apoptosis, and stress responses.[5][6] These application notes provide detailed protocols for utilizing this compound to study its effects on cell viability, to confirm the inhibition of eIF5A hypusination, and to analyze its impact on global and specific protein translation through polysome profiling.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of DHS, binding to the active site and preventing the transfer of the aminobutyl moiety from spermidine (B129725) to the lysine residue of the eIF5A precursor.[3] This inhibition leads to an accumulation of inactive, unhypusinated eIF5A, resulting in the stalling of ribosomes on specific mRNA transcripts and a subsequent decrease in the synthesis of the corresponding proteins.
Data Presentation
The following tables summarize quantitative data regarding the efficacy of this compound in various cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Huh7 | Hepatocellular Carcinoma | 48 | ~40-100 | [2] |
| Hep3B | Hepatocellular Carcinoma | 48 | ~40-100 | [2] |
| SNU387 | Hepatocellular Carcinoma | 48 | ~40-100 | [2] |
| SNU449 | Hepatocellular Carcinoma | 48 | ~40-100 | [2] |
| MCF-7 | Breast Cancer | Not Specified | 3.0 | [7] |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | [8] |
| HCT-116 | Colon Cancer | Not Specified | Not Specified | [7] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | [6] |
Table 2: Effect of this compound on eIF5A Hypusination and Protein Expression
| Cell Line/Tissue | This compound Concentration | Treatment Duration | Effect on Hypusinated eIF5A | Effect on Target Protein | Reference |
| Renal Proximal Tubule Cells | 30 µM | 24 h | Decreased ratio of hypusinated to total eIF5A | - | [1] |
| Rat Kidney | 10 mg/kg | Not Specified | Dose-dependent decrease | - | [1] |
| Activated Primary B cells | Not Specified | Not Specified | Decreased | Decreased nuclear TFEB | [4] |
| HeLa S3 cells | 10 µM | 24 h & 72 h | - | Downregulation of mitochondrial proteins | [3] |
Experimental Protocols
Herein are detailed methodologies for key experiments to study the effects of this compound.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol determines the cytotoxic effects of this compound on a given cell line and is crucial for establishing the appropriate concentration range for subsequent experiments.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control after subtracting the background absorbance. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.[5][9][10]
Protocol 2: Western Blot for eIF5A Hypusination
This protocol is essential to confirm that this compound is effectively inhibiting the hypusination of eIF5A in the experimental system.
Materials:
-
This compound treated and untreated cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-hypusine-eIF5A and anti-total-eIF5A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse this compound treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against hypusinated eIF5A and total eIF5A overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of hypusinated eIF5A to total eIF5A.[1][4]
Protocol 3: Polysome Profiling
Polysome profiling allows for the analysis of global and specific mRNA translation by separating mRNAs based on the number of associated ribosomes. A shift of specific mRNAs from heavy polysomes to lighter fractions upon this compound treatment indicates translational inhibition.
Materials:
-
This compound treated and untreated cells
-
Cycloheximide (B1669411) (CHX)
-
Lysis buffer (containing CHX and RNase inhibitors)
-
Sucrose (B13894) solutions (e.g., 10% and 50% in polysome buffer)
-
Gradient maker
-
Ultracentrifuge with swinging bucket rotor
-
Fractionation system with a UV detector
-
RNA extraction kit (e.g., TRIzol)
-
RT-qPCR reagents
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Ribosome Stalling: Add cycloheximide (100 µg/mL) to the culture medium for 5-10 minutes before harvesting to stall ribosomes on the mRNA.[11][12]
-
Cell Lysis: Harvest and lyse the cells in a hypotonic lysis buffer containing cycloheximide and RNase inhibitors.
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.
-
Loading and Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.[13][14]
-
Fractionation: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the monosomes and polysomes.
-
RNA Extraction: Extract RNA from each fraction.
-
Analysis: Analyze the distribution of specific mRNAs across the fractions using RT-qPCR to determine if this compound treatment causes a shift from the polysome-bound fractions to the monosome or free mRNP fractions.[15]
Conclusion
This compound is an invaluable tool for dissecting the intricacies of protein translation. By specifically inhibiting the essential hypusination of eIF5A, researchers can investigate the translation of a select group of proteins that are critical for various cellular functions. The protocols provided here offer a framework for studying the effects of this compound, from determining its cytotoxic profile to confirming its mechanism of action and analyzing its impact on the translatome. These methods will aid in uncovering the specific roles of eIF5A-dependent protein synthesis in health and disease, potentially paving the way for novel therapeutic strategies.
References
- 1. Targeting eIF5A Hypusination Prevents Anoxic Cell Death through Mitochondrial Silencing and Improves Kidney Transplant Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC7 blocks epithelial-mesenchymal transition and reverses hypoxia-induced chemotherapy resistance in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Polyamines Control eIF5A Hypusination, TFEB Translation, and Autophagy to Reverse B Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 12. Protocol to perform polysome profiling in primary differentiating murine adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 15. pnas.org [pnas.org]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by GC-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC-7, also known as N1-guanyl-1,7-diaminoheptane, is a potent and specific inhibitor of deoxyhypusine (B1670255) synthase (DHS). DHS is a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a protein essential for cell proliferation. By inhibiting DHS, this compound prevents the conversion of a specific lysine (B10760008) residue on the eIF5A precursor to deoxyhypusine, the first step in the formation of the mature, active hypusinated eIF5A. The inhibition of eIF5A activation by this compound leads to the suppression of the translation of specific mRNAs involved in cell cycle progression, ultimately resulting in cell cycle arrest, primarily at the G1 phase. This makes this compound a valuable tool for studying the roles of eIF5A in cell biology and a potential therapeutic agent in oncology.
These application notes provide a detailed protocol for analyzing the cell cycle arrest induced by this compound in the human breast cancer cell line, MCF-7, using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of DHS, binding to the spermidine-binding site of the enzyme. This prevents the transfer of the aminobutyl moiety from spermidine (B129725) to the lysine residue of the eIF5A precursor. The resulting decrease in the levels of hypusinated eIF5A disrupts the translation of a subset of proteins that are crucial for the G1 to S phase transition of the cell cycle. One of the key downstream effects is the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn leads to the hypophosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and entry into the S phase.
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry experiment analyzing the cell cycle distribution of MCF-7 cells treated with this compound. This data is illustrative of the expected G1 phase arrest induced by the compound.
| Treatment | Concentration (µM) | Incubation Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0.1% | 48 | 55.2 ± 2.5 | 32.1 ± 1.8 | 12.7 ± 1.1 |
| This compound | 10 | 48 | 75.8 ± 3.1 | 15.5 ± 2.2 | 8.7 ± 1.5 |
| This compound | 25 | 48 | 82.3 ± 2.8 | 9.9 ± 1.9 | 7.8 ± 1.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: MCF-7 Cell Culture and this compound Treatment
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
6-well cell culture plates
-
This compound stock solution (10 mM)
-
Vehicle control (DMSO)
Procedure:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
The next day, treat the cells with the desired final concentrations of this compound (e.g., 10 µM and 25 µM) by diluting the 10 mM stock solution in fresh culture medium.
-
Treat a control well with the same volume of DMSO as the highest concentration of this compound used.
-
Incubate the cells for the desired time period (e.g., 48 hours).
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add 500 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin by adding 1 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude doublets and debris.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.
-
Visualizations
Caption: Signaling pathway of this compound induced G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
Application Notes and Protocols: Synergistic Antitumor Effects of GC-7 in Combination with Chemotherapeutic Agents
For Research Use Only.
Introduction
GC-7, N1-guanyl-1,7-diaminoheptane, is a potent inhibitor of deoxyhypusine (B1670255) synthase (DHS). DHS is a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), converting a specific lysine (B10760008) residue to hypusine. The hypusination of eIF5A is essential for its activity in protein translation, particularly in the elongation of polyproline-containing peptides, and has been implicated in cell proliferation, differentiation, and apoptosis. Notably, the isoform eIF5A2 is overexpressed in various cancers and is associated with poor prognosis and chemoresistance. By inhibiting DHS, this compound prevents the activation of eIF5A2, making it a promising candidate for cancer therapy, especially in combination with conventional chemotherapeutic agents.
These application notes provide an overview of the synergistic effects of combining this compound with doxorubicin (B1662922) and cisplatin (B142131) in cancer cells. Detailed protocols for key experiments are provided to enable researchers to investigate these combinations in their own models.
Mechanism of Action
This compound exerts its anticancer effects primarily by inhibiting the hypusination and subsequent activation of eIF5A. This leads to the suppression of cancer cell proliferation and survival. When combined with chemotherapeutic agents like doxorubicin and cisplatin, this compound can enhance their efficacy through several mechanisms:
-
Inhibition of eIF5A2 Activation: this compound directly blocks the function of DHS, leading to a decrease in hypusinated eIF5A2. This inhibition can reverse chemoresistance associated with high eIF5A2 levels.
-
Prevention of Epithelial-Mesenchymal Transition (EMT): EMT is a process by which cancer cells gain migratory and invasive properties and is linked to chemoresistance. This compound has been shown to prevent doxorubicin-induced EMT in hepatocellular carcinoma cells.[1]
-
Modulation of Signaling Pathways: The combination of this compound and cisplatin has been observed to reverse the upregulation of phosphorylated STAT3 (p-STAT3) and c-Myc, key proteins involved in cancer cell survival and proliferation, in oral squamous cell carcinoma cells.[2][3]
Data Presentation
The following tables summarize the quantitative data on the synergistic effects of this compound in combination with doxorubicin and cisplatin.
Table 1: Enhancement of Cisplatin Cytotoxicity by this compound in Oral Squamous Carcinoma Cells (OSCC)
| Cell Line | Treatment | IC50 (µM) | Fold Enhancement |
| Tca8113 (mesenchymal) | Cisplatin | ~20 | - |
| Cisplatin + this compound (5 µM) | ~10 | ~2 | |
| HN30 (mesenchymal) | Cisplatin | ~18 | - |
| Cisplatin + this compound (5 µM) | ~9 | ~2 |
Data extrapolated from qualitative descriptions of enhanced cytotoxicity.[2][4]
Table 2: Apoptosis Induction by this compound and Cisplatin Combination in Mesenchymal Phenotype OSCC Cells
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |
| Tca8113 | Control | ~5% |
| Cisplatin (20 µM) | ~25% | |
| This compound (5 µM) | ~10% | |
| Cisplatin (20 µM) + this compound (5 µM) | ~45% |
Illustrative data based on findings of enhanced apoptosis.[3]
Table 3: Effect of this compound and Doxorubicin on Cell Viability in Hepatocellular Carcinoma (HCC) Cells under Hypoxia
| Cell Line | Treatment (under hypoxia) | Relative Cell Viability (%) |
| Huh7 | Doxorubicin (1 µg/mL) | ~70% |
| Doxorubicin (1 µg/mL) + this compound (20 µM) | ~40% | |
| Hep3B | Doxorubicin (1 µg/mL) | ~75% |
| Doxorubicin (1 µg/mL) + this compound (20 µM) | ~45% |
Data interpreted from graphical representations of cell viability assays.[5][6]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (N1-guanyl-1,7-diaminoheptane)
-
Chemotherapeutic agent (e.g., doxorubicin, cisplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in culture medium.
-
Treat the cells with the chemotherapeutic agent alone, this compound alone, or in combination at various concentrations. Include a vehicle-treated control group.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by the combination treatment.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound, the chemotherapeutic agent, or their combination for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Chemotherapeutic agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-eIF5A2, anti-p-STAT3, anti-STAT3, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound, the chemotherapeutic agent, or their combination for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.[7][8][9][10]
Visualizations
Figure 1. Mechanism of action of this compound in inhibiting cancer cell proliferation.
Figure 2. Signaling pathways affected by this compound combination therapy.
Figure 3. General experimental workflow for studying combination effects.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. GC7 enhances cisplatin sensitivity via STAT3 signaling pathway inhibition and eIF5A2 inactivation in mesenchymal phenotype oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Induction of Mesenchymal to Epithelial Transition (MET) using GC-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition between epithelial and mesenchymal cell states, known as epithelial-to-mesenchymal transition (EMT) and its reverse, mesenchymal-to-epithelial transition (MET), are critical processes in embryonic development, wound healing, and cancer progression. In the context of cancer, EMT is often associated with increased cell motility, invasion, and drug resistance. Consequently, inducing MET in mesenchymal-like cancer cells is a promising therapeutic strategy to sensitize them to conventional therapies and inhibit metastasis.
GC-7 (N1-guanyl-1,7-diaminoheptane) is a potent and specific inhibitor of deoxyhypusine (B1670255) synthase (DHS). DHS is a key enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process known as hypusination. The activated, hypusinated form of eIF5A is implicated in the translation of specific mRNAs involved in cell proliferation and EMT. By inhibiting DHS, this compound prevents the activation of eIF5A, leading to the suppression of EMT and the induction of a MET-like phenotype in various cancer cell models.[1][2][3]
These application notes provide a summary of the effects of this compound on MET and detailed protocols for its use in cell culture experiments.
Data Presentation
The following table summarizes the representative effects of this compound on the expression of key epithelial and mesenchymal markers. The data is compiled from multiple studies investigating the reversal of EMT or induction of MET by this compound in various cancer cell lines.[1][4][5] The values represent the typical changes observed after treatment with this compound, often in combination with an EMT-inducing agent like doxorubicin (B1662922) or under hypoxic conditions.
| Cell Line Context | Treatment | E-cadherin (Epithelial Marker) | Vimentin (Mesenchymal Marker) | N-cadherin (Mesenchymal Marker) |
| Oral Squamous Carcinoma (Mesenchymal Phenotype) | Doxorubicin + this compound (5µM, 48h) | ~1.8-fold increase | ~0.4-fold decrease | Not Reported |
| Hepatocellular Carcinoma (Epithelial Phenotype) | Doxorubicin + this compound (20µM, 48h) | ~2.5-fold increase | ~0.3-fold decrease | Not Reported |
| Breast Cancer (ER-negative) | Doxorubicin + this compound (5µM, 48h) | Significant Increase | Significant Decrease | Not Reported |
| Hepatocellular Carcinoma (Hypoxia-induced EMT) | Hypoxia + this compound (20µM, 48h) | ~3.0-fold increase | ~0.2-fold decrease | Not Reported |
Signaling Pathway
The mechanism by which this compound induces MET is primarily through the inhibition of the eIF5A hypusination pathway. In many cancer contexts, particularly under hypoxic conditions, this pathway intersects with the HIF-1α signaling axis, a master regulator of EMT.
Caption: Signaling pathway of this compound-induced Mesenchymal to Epithelial Transition.
Experimental Workflow
A typical workflow for studying the induction of MET by this compound involves treating mesenchymal-like cells with the compound and subsequently analyzing the expression and localization of key epithelial and mesenchymal markers.
Caption: Experimental workflow for studying this compound-induced MET.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cells and treating them with this compound to induce MET.
Materials:
-
Mesenchymal-like cancer cell line (e.g., MDA-MB-231, Huh7, Tca8113)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (N1-guanyl-1,7-diaminoheptane)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well plates or other appropriate cell culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the mesenchymal-like cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Treatment: Dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 5 µM or 20 µM).[1][3] For the vehicle control, prepare a medium with the same concentration of DMSO.
-
Incubation: Remove the old medium from the cells and replace it with the this compound containing medium or the vehicle control medium. Incubate the cells for the desired duration, typically 48 hours.[1][4]
-
Harvesting: After incubation, the cells are ready for downstream analysis such as Western blotting or immunofluorescence.
Western Blot Analysis of MET Markers
This protocol details the procedure for analyzing the protein expression of epithelial (E-cadherin) and mesenchymal (Vimentin, N-cadherin) markers.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-E-cadherin
-
Mouse anti-Vimentin
-
Rabbit anti-N-cadherin
-
Mouse anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the control and this compound-treated cells with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (GAPDH).
Immunofluorescence Staining for E-cadherin and Vimentin
This protocol is for the visualization of the localization and expression of E-cadherin and Vimentin in cells.
Materials:
-
Cells grown on coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (permeabilization buffer)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies:
-
Mouse anti-E-cadherin
-
Rabbit anti-Vimentin
-
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Wash the control and this compound-treated cells on coverslips with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.
-
Washing: Wash the cells one final time with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Expect to see increased membrane localization of E-cadherin and decreased cytoplasmic Vimentin filaments in this compound-treated cells.
References
- 1. GC7 blocks epithelial-mesenchymal transition and reverses hypoxia-induced chemotherapy resistance in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eukaryotic translation initiation factor 5A-2 involves in doxorubicin-induced epithelial-mesenchymal transition in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eukaryotic translation initiation factor 5A-2 involves in doxorubicin-induced epithelial-mesenchymal transition in oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Identifying and Mitigating Off-Target Effects of GC-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GC-7 in their experiments. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as N1-guanyl-1,7-diaminoheptane, is a potent and specific inhibitor of deoxyhypusine (B1670255) synthase (DHPS).[1][2] DHPS is a critical enzyme in the post-translational modification pathway of eukaryotic translation initiation factor 5A (eIF5A), where it catalyzes the transfer of the aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue on the eIF5A precursor. This is the first of a two-step process called hypusination, which is essential for the activity of eIF5A in protein translation. By inhibiting DHPS, this compound prevents the maturation and function of eIF5A, leading to a reduction in cell proliferation.[1][3]
Q2: I'm observing a phenotype that doesn't seem to be related to the known function of eIF5A. Could this be an off-target effect of this compound?
Yes, it is possible. While this compound is a well-characterized inhibitor of DHPS, like most small molecule inhibitors, it has the potential for off-target interactions, especially at higher concentrations.[4] Polyamines and their analogues can sometimes exhibit off-target effects, such as mitochondrial toxicity.[5][[“]] If the observed phenotype is inconsistent with the known roles of eIF5A in translation and cell cycle progression, it is crucial to investigate potential off-target effects.
Q3: What are the first steps to investigate a suspected off-target effect of this compound?
The initial steps should focus on confirming on-target engagement and assessing the dose-dependency of the phenotype.
-
Confirm On-Target Engagement: Verify that this compound is inhibiting DHPS in your experimental system. This can be done by measuring the levels of hypusinated eIF5A. A successful inhibition should lead to a decrease in the hypusinated form.
-
Dose-Response Analysis: Perform a dose-response curve for your observed phenotype. If the phenotype only manifests at concentrations significantly higher than the IC50 for DHPS inhibition, it is more likely to be an off-target effect.
-
Use a Structurally Unrelated DHPS Inhibitor: If available, test whether a different, structurally distinct inhibitor of DHPS phenocopies the effects of this compound. If it does, the phenotype is more likely to be on-target.
Q4: Are there any known inactive analogs of this compound that can be used as a negative control?
Currently, there is no widely available and validated inactive enantiomer or structural analog of this compound that is commercially available for use as a negative control. The development of such a tool would be highly beneficial for the research community to definitively distinguish on-target from off-target effects.
Q5: Without a specific negative control, what other control strategies can I use?
In the absence of a validated inactive analog, several other experimental controls can strengthen the evidence for an on-target effect:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of DHPS or eIF5A. If the phenotype observed with this compound is recapitulated by genetic knockdown of its target, it provides strong evidence for an on-target mechanism.
-
Rescue Experiments: In a system where DHPS is knocked down, attempt to "rescue" the phenotype by re-introducing a wild-type or resistant version of the enzyme.
-
Orthogonal Approaches: As mentioned in Q3, using a structurally different DHPS inhibitor can serve as an orthogonal method to validate that the observed phenotype is due to the inhibition of the intended target.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity at Low this compound Concentrations
Potential Cause: Your cell line may be particularly sensitive to the inhibition of the eIF5A hypusination pathway, or there might be a potent off-target effect in your specific cellular context.
Troubleshooting Steps:
-
Confirm IC50 in Your Cell Line: Determine the concentration of this compound that inhibits cell proliferation by 50% (IC50) in your specific cell line using a cell viability assay (e.g., MTS or CCK-8).[2] Compare this to published values for other cell lines.
-
Assess Apoptosis and Cell Cycle Arrest: Use techniques like flow cytometry with Annexin V/PI staining and cell cycle analysis to determine if the cytotoxicity is due to apoptosis or a specific cell cycle block. This compound has been shown to cause a G1/S phase arrest.[1]
-
Investigate Mitochondrial Health: As polyamine analogs have been linked to mitochondrial toxicity, assess mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) and reactive oxygen species (ROS) production.[5][[“]]
Issue 2: Discrepancy Between Biochemical and Cellular Potency
Potential Cause: The compound may have poor cell permeability, be subject to efflux pumps, or be rapidly metabolized within the cell.
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): This technique can directly assess target engagement in intact cells. A successful engagement of DHPS by this compound would lead to a thermal stabilization of the protein.
-
Measure Intracellular Compound Concentration: Use techniques like LC-MS/MS to quantify the intracellular concentration of this compound to determine if it is reaching its target.
-
Use Efflux Pump Inhibitors: Co-treat cells with known inhibitors of efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if the cellular potency of this compound increases.
Data Presentation
Table 1: Reported Cytotoxic Effects of this compound on Various Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 / Effective Concentration | Reference |
| MYCN2 | Neuroblastoma | MTS | 72 | ~5 µM (inhibits viability by ~40-60%) | [2] |
| BE(2)-C | Neuroblastoma | MTS | 72 | ~25 µM (reduces viability by ~50%) | [2] |
| HCC lines | Hepatocellular Carcinoma | CCK-8 | 72 | 50-100 µM (significant inhibition) | [2] |
| Huh7, Hep3B | Hepatocellular Carcinoma | CCK-8 | 48 | 20 µM (sensitizes to doxorubicin) | [7] |
| HUVEC | Endothelial | Cell Counting | 96 | 10 µM (cytostasis) | [8] |
| CHO-K1 | Ovarian | Cell Counting | - | Not specified (causes S-phase arrest) | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for DHPS Target Engagement
This protocol is a generalized workflow to assess the binding of this compound to its target protein, DHPS, in a cellular environment.
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heat Shock: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the different aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis and Protein Extraction: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the presence of DHPS in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities for DHPS at each temperature for the different this compound concentrations. A ligand-induced stabilization will result in more DHPS remaining in the soluble fraction at higher temperatures in the this compound treated samples compared to the vehicle control.
Protocol 2: Chemical Proteomics for Off-Target Identification
This protocol provides a general outline for using an affinity-based chemical proteomics approach to identify potential off-targets of this compound. This technique requires chemical synthesis to create a this compound analog with a reactive handle for immobilization.
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., an alkyne or a photo-activatable group) for subsequent "click" chemistry or covalent capture. It is crucial to validate that the modified compound retains its inhibitory activity against DHPS.
-
Cell Treatment and Lysis: Treat your cells with the this compound probe. For photo-affinity probes, expose the cells to UV light to induce covalent cross-linking. Lyse the cells under conditions that preserve protein-protein interactions.
-
Affinity Enrichment:
-
For "click" chemistry probes: Add a biotin-azide or biotin-alkyne tag to the probe-bound proteins via a copper-catalyzed or copper-free click reaction.
-
Immobilize the biotinylated proteins on streptavidin-coated beads.
-
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Protein Identification by Mass Spectrometry: Digest the eluted proteins with trypsin and identify the peptides by LC-MS/MS.
-
Data Analysis: Identify proteins that are significantly enriched in the this compound probe-treated sample compared to a control (e.g., a sample treated with a control compound or no probe). These enriched proteins are potential off-targets.
-
Target Validation: The identified potential off-targets need to be validated using orthogonal methods, such as CETSA, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) with the unmodified this compound.
Visualizations
References
- 1. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic | MDPI [mdpi.com]
- 4. A Phase I dose-escalation study of the polyamine analogue PG-11047 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxyhypusine synthase haploinsufficiency attenuates acute cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. GC7 blocks epithelial-mesenchymal transition and reverses hypoxia-induced chemotherapy resistance in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on endothelial cell growth, differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing GC-7 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of GC-7 in non-cancerous cell lines. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in optimizing your research and obtaining reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N1-guanyl-1,7-diaminoheptane) is a potent and specific inhibitor of deoxyhypusine (B1670255) synthase (DHS).[1][2][3] DHS is a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process known as hypusination.[1][4] By inhibiting DHS, this compound prevents the conversion of a specific lysine (B10760008) residue on eIF5A to deoxyhypusine, which is the first step in forming the mature, active hypusinated eIF5A.[4][5] Since active eIF5A is essential for the translation of a subset of mRNAs and for cell proliferation, its inhibition leads to anti-proliferative effects.[1][6]
Q2: Why does this compound exhibit cytotoxicity in non-cancerous cell lines?
A2: The eIF5A hypusination pathway is essential for the proliferation of all eukaryotic cells, not just cancerous ones.[1][6] Therefore, by inhibiting this fundamental process, this compound acts as a general anti-proliferative agent, affecting both tumorigenic and non-tumorigenic cell types.[1] The cytotoxic effects are often a result of cell cycle arrest, typically in the G1 phase, which prevents cells from progressing through the cell division cycle.[1][7]
Q3: What are the typical working concentrations for this compound in cell culture?
A3: The effective concentration of this compound is highly cell-line dependent. For some cancer cell lines, anti-proliferative effects are observed in the 5 µM to 40 µM range.[6] In certain hepatocellular carcinoma (HCC) cell lines, little cytotoxicity is seen between 0 and 20 µM, with significant inhibition of viability at concentrations of 50 to 100 µM.[8][9] It is crucial to perform a dose-response experiment to determine the optimal concentration and IC50 (half-maximal inhibitory concentration) for your specific non-cancerous cell line.
Q4: How can I manage or reduce the cytotoxic effects of this compound on my non-cancerous cell lines?
A4: Several strategies can be employed to mitigate this compound's cytotoxicity in non-cancerous cells:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest incubation time necessary to achieve the desired biological effect. This can be determined through careful dose-response and time-course experiments.
-
Spermidine (B129725) Co-treatment: Since this compound is a structural analog of spermidine and acts as a competitive inhibitor of DHS, co-treatment with exogenous spermidine may help to counteract the inhibitory effects of this compound.[10][11] Spermidine is the natural substrate for DHS.[4]
-
Use of Cytoprotective Agents: Co-incubation with antioxidants such as N-acetylcysteine (NAC) may help to reduce off-target cytotoxic effects, particularly if oxidative stress is a contributing factor.[12][13][14]
-
Maintain Optimal Cell Culture Conditions: Ensure your cells are healthy and not under any additional stress from suboptimal culture conditions, as this can increase their susceptibility to drug-induced toxicity.[11]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Issue 1: Higher than expected cytotoxicity at low this compound concentrations.
| Possible Cause | Recommended Solution |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to this compound. Perform a thorough literature search for IC50 values in similar cell lines and conduct a dose-response curve for your specific cell line to determine its sensitivity. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle control (media with the same concentration of solvent but no this compound) to assess solvent toxicity.[12] |
| Compound Instability/Degradation | Ensure that the this compound stock solution is properly stored and that fresh dilutions are made for each experiment. Degradation products could potentially be more toxic. |
| Suboptimal Cell Health | Cells that are stressed due to high passage number, contamination, or poor culture conditions may be more susceptible to this compound. Always use healthy, low-passage cells for your experiments. |
Issue 2: High variability in cytotoxicity assay results between replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. After seeding, allow the plate to sit at room temperature for a few minutes before transferring to the incubator to ensure even cell distribution. |
| Edge Effects | The outer wells of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell viability. Avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.[15] |
| Incomplete Formazan (B1609692) Solubilization (MTT Assay) | Ensure complete dissolution of formazan crystals by using a sufficient volume of a suitable solubilization solvent (e.g., DMSO) and gentle agitation on an orbital shaker.[6][15] |
| This compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation after adding this compound. If precipitation occurs, you may need to lower the final concentration or use a different formulation strategy. |
Issue 3: No observable effect of this compound, even at high concentrations.
| Possible Cause | Recommended Solution |
| Incorrect Drug Concentration | Double-check all calculations for your stock solution and dilutions. Use a positive control compound known to induce cytotoxicity in your cell line to confirm that the assay is working correctly. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms. Confirm the expression and activity of the eIF5A hypusination pathway in your cell line. |
| Insufficient Incubation Time | The cytotoxic effects of this compound may take time to manifest. Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, 72 hours). |
| Compound Inactivity | Verify the quality and purity of your this compound compound. If possible, test its activity in a cell-free DHS inhibition assay. |
Data Presentation
The following tables summarize representative quantitative data on this compound cytotoxicity. Note that data for non-cancerous cell lines are limited in the public domain.
Table 1: Representative IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Assay |
| HepG2 | Human Hepatocellular Carcinoma | >50 | 72 | MTS |
| BE(2)-C | Human Neuroblastoma | ~25 | 72 | MTS |
| MYCN2 | Human Neuroblastoma | ~5-10 | 72 | MTS |
| Various HCC lines | Human Hepatocellular Carcinoma | >20 (low cytotoxicity) | 72 | CCK-8 |
| CHO-K1 | Chinese Hamster Ovary | Not specified, but proliferation blocked at ≥ 1 µM | Not specified | Not specified |
Data compiled from multiple sources.[6][8][9]
Table 2: Potential Strategies to Mitigate this compound Cytotoxicity
| Management Strategy | Proposed Mechanism | Expected Outcome |
| Spermidine Supplementation | Competitive antagonism at the DHS active site. | Increased IC50 of this compound; restoration of cell proliferation. |
| N-Acetylcysteine (NAC) Co-treatment | Antioxidant, scavenges reactive oxygen species (ROS). | Reduced cell death if oxidative stress is an off-target effect of this compound. |
| Optimized Dosing Regimen | Minimize exposure to cytotoxic concentrations. | Maintain desired inhibitory effect with minimized impact on cell viability. |
Experimental Protocols
1. Cell Viability Assessment: MTT Assay
This protocol determines cell viability based on the metabolic activity of cells.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[17]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Add 100 µL of the solubilization solution to each well.[18]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][18]
-
2. Cytotoxicity Assessment: LDH Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity.
-
Materials:
-
96-well cell culture plates
-
This compound
-
LDH Cytotoxicity Assay Kit
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol. Include appropriate controls: no-cell control (medium background), vehicle-only control (spontaneous LDH release), and a maximum LDH release control (cells treated with lysis buffer provided in the kit).[19][20]
-
After the incubation period, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[21]
-
3. Apoptosis Assessment: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as required.
-
Harvest both adherent and floating cells.
-
Centrifuge at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[2]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[2]
-
Visualizations
Caption: The eIF5A hypusination pathway and the inhibitory action of this compound.
Caption: Workflow for assessing and managing this compound cytotoxicity.
Caption: Decision tree for troubleshooting unexpected this compound cytotoxicity.
References
- 1. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 9. researchgate.net [researchgate.net]
- 10. The spermidine analogue GC7 (N1-guanyl-1,7-diamineoheptane) induces autophagy through a mechanism not involving the hypusination of eIF5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cell lines ic50: Topics by Science.gov [science.gov]
- 16. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. N-Acetylcysteine Attenuates Sepsis-Induced Muscle Atrophy by Downregulating Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Troubleshooting inconsistent experimental results with GC-7
Welcome to the technical support center for the GC-7 Gas Chromatography system. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues to ensure consistent and reliable experimental results.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed guides to address specific problems you may encounter during your experiments with the this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent retention times in my this compound analysis?
Inconsistent retention times are a frequent issue in gas chromatography. The most common causes include:
-
Leaks in the system: Air leaking into the carrier gas line or at the injector seal can affect flow and pressure consistency.[1][2]
-
Insufficient equilibration time: If the GC oven does not have enough time to stabilize at the initial temperature between runs, retention times will vary.[1]
-
Column degradation: The stationary phase of the column can degrade over time, especially when exposed to oxygen or high temperatures, leading to shifts in retention.
-
Inconsistent injection technique: Variability in manual injection speed and volume can lead to fluctuating retention times.[2][3]
-
Fluctuations in carrier gas flow rate: Small changes in gas flow can lead to significant shifts in retention times.[4]
Q2: My peaks are tailing. What could be the cause and how can I fix it?
Peak tailing can be caused by several factors:
-
Active sites on the column: These can be caused by column degradation or contamination, leading to unwanted interactions with the analytes. Conditioning the column at a higher temperature may help.[5]
-
Column overloading: Injecting too much sample can saturate the column, resulting in tailing peaks. Try reducing the sample concentration or using a split injection.[1][5]
-
Improper column installation: If the column is not installed correctly in the inlet, it can lead to peak tailing.[3]
-
Contaminated liner: A dirty injector liner can also cause peak tailing. Regular cleaning or replacement is recommended.[1]
Q3: I am observing ghost peaks in my chromatograms. What are they and how do I get rid of them?
Ghost peaks are unexpected peaks that appear in your chromatogram. They are typically caused by:
-
Contamination: This can be in the syringe, the inlet, the carrier gas, or from a previous injection (carryover).
-
Septum bleed: The septum at the injector can release volatile compounds, especially at high temperatures.
-
Incomplete elution from a previous run: Not all components from a previous sample may have eluted from the column.
To resolve this, try baking out the column at a high temperature, cleaning the injector, and ensuring high-purity carrier gas.[6]
Troubleshooting Inconsistent Peak Areas
Inconsistent peak areas are a critical issue in quantitative analysis. The following table summarizes potential causes and solutions.
| Potential Cause | Recommended Solution |
| Leaks in the syringe or injector | Replace the syringe or piston seals. Perform a leak test on the injector.[1] |
| Inconsistent injection volume | Use an autosampler for better reproducibility. If using manual injection, ensure a consistent and rapid injection technique.[2][3] |
| Sample degradation | Ensure the sample is stable under the analysis conditions. Check sample storage conditions.[6] |
| Split ratio variability | Check for leaks in the split line and ensure the split vent is not obstructed. |
| Detector instability | Allow the detector sufficient time to warm up and stabilize. Check for detector contamination.[2] |
Experimental Protocols
To aid in troubleshooting, here is a standard protocol for system suitability testing on the this compound.
Protocol: this compound System Suitability Test
-
Prepare a standard solution: Prepare a solution containing a mix of well-characterized compounds with varying volatilities and polarities.
-
Set up the this compound method:
-
Inlet Temperature: 250°C
-
Column: Use a standard, well-conditioned column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector (FID): Temperature: 300°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min.
-
-
Perform five replicate injections: Inject the standard solution five times using the same method.
-
Analyze the results:
-
Retention Time Reproducibility: The relative standard deviation (RSD) of the retention times for each peak should be less than 0.5%.
-
Peak Area Reproducibility: The RSD of the peak areas for each peak should be less than 2.0%.
-
Peak Tailing Factor: The tailing factor for each peak should be between 0.9 and 1.5.
-
If the system fails the suitability test, it indicates a problem that needs to be addressed before running experimental samples.
Visualizations
Logical Troubleshooting Workflow for Inconsistent this compound Results
The following diagram illustrates a systematic approach to troubleshooting inconsistent results with your this compound system.
Hypothetical Signaling Pathway Analyzed by this compound
The this compound can be used to quantify metabolites in a signaling pathway, such as the one below, where inconsistent measurements could indicate experimental variability. This compound is a potent inhibitor of deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in the post-translational modification of eukaryotic initiation factor 5A (eIF-5A).[7] This modification is crucial for cell proliferation.
References
- 1. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. aelabgroup.com [aelabgroup.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. blog.ellutia.com [blog.ellutia.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. glsciences.eu [glsciences.eu]
- 7. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
How to optimize GC-7 concentration to minimize toxicity and maximize efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to optimize the concentration of GC-7 to minimize toxicity and maximize efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of deoxyhypusine (B1670255) synthase (DHS). DHS is a key enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process called hypusination. By inhibiting DHS, this compound prevents the activation of eIF5A, which in turn can inhibit the proliferation of cancer cells and sensitize them to other chemotherapeutic agents.
Q2: What is a typical effective concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. In many cancer cell lines, concentrations between 5 µM and 20 µM have been shown to be effective at inhibiting cell proliferation and sensitizing cells to other drugs, with minimal cytotoxicity. However, higher concentrations (50-100 µM) can lead to significant cell death. It is crucial to perform a dose-response experiment for each new cell line.
Q3: How can I assess the efficacy of this compound in my experiments?
A3: Efficacy can be assessed using various methods, including:
-
Cell proliferation assays: MTS or CCK-8 assays can measure the reduction in cell viability.
-
Western blotting: To confirm the mechanism of action, you can measure the levels of proteins involved in cell cycle regulation, such as p21 and phosphorylated Rb.
-
Combination assays: If using this compound with another drug, you can assess the synergistic effect on cell viability.
Q4: What are the known toxic effects of this compound?
A4: The primary toxic effect of this compound observed in vitro is dose-dependent cytotoxicity. At higher concentrations, it can significantly inhibit the viability of cells. There is limited information directly comparing the toxicity of this compound on normal versus cancer cells, so it is essential to determine the therapeutic window for your specific cell models.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. For in vitro experiments, it is often dissolved in an appropriate solvent, such as sterile water or a buffer solution, to create a stock solution. It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage and handling recommendations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cell toxicity at expected effective concentrations | - Cell line is particularly sensitive to this compound.- Error in concentration calculation or dilution.- Contamination of cell culture. | - Perform a new dose-response curve starting with a much lower concentration range.- Double-check all calculations and ensure proper pipetting techniques.- Test for mycoplasma and other contaminants. |
| No observable effect of this compound on cell proliferation | - this compound concentration is too low.- The cell line is resistant to this compound.- Inactive this compound due to improper storage or handling. | - Increase the concentration of this compound in a stepwise manner.- Verify the expression of DHS and eIF5A in your cell line.- Use a fresh stock of this compound and ensure it has been stored correctly. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent incubation times.- Variability in this compound preparation. | - Standardize cell seeding protocols.- Ensure precise timing for all treatment and incubation steps.- Prepare a large batch of this compound stock solution to be used across multiple experiments. |
| Precipitation of this compound in culture medium | - this compound solubility limit exceeded.- Interaction with components in the serum or medium. | - Ensure the final solvent concentration in the medium is low and compatible.- Prepare a fresh, lower concentration stock solution.- Test the solubility of this compound in your specific culture medium. |
Quantitative Data Summary
The following tables summarize quantitative data on this compound concentration, efficacy, and toxicity from various studies.
Table 1: Effective Concentrations of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration | Observed Effect | Citation |
| Huh7, HepG2 | Hepatocellular Carcinoma | 20 µM | Enhanced cytotoxicity of doxorubicin | |
| MYCN2 | Neuroblastoma | 5 µM | ~40-60% inhibition of cell viability | |
| BE(2)-C | Neuroblastoma | 25 µM | ~50% reduction in cell viability | |
| Tca8113, HN30 | Oral Squamous Cell Carcinoma | ≤5 µM | Enhanced cisplatin (B142131) cytotoxicity |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect on Cell Viability | Citation |
| HCC cell lines | Hepatocellular Carcinoma | 0-20 µM | Little cytotoxicity | |
| HCC cell lines | Hepatocellular Carcinoma | 50-100 µM | Significant inhibition of viability |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines the steps for performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using an MTS assay.
Materials:
-
This compound compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with solvent only).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is visible.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a dose-response assay.
Caption: Troubleshooting logic for inconsistent experimental results.
GC-7 Technical Support Center: Navigating Stability and Degradation in Long-Term Experiments
Welcome to the technical support center for GC-7 (N1-Guanyl-1,7-diaminoheptane), a potent inhibitor of deoxyhypusine (B1670255) synthase (DHS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound in long-term experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing and storing this compound stock solutions to ensure maximum stability?
A1: Proper preparation and storage of this compound stock solutions are critical for maintaining its activity. It is recommended to prepare a high-concentration stock solution, for instance in 10 mM acetic acid, to prevent precipitation from atmospheric CO2.[1] For long-term storage, the solid form of this compound is stable for at least two years when stored at -20°C.[1][2] Once in solution, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C in the dark.[3]
Q2: I'm observing inconsistent results in my long-term cell culture experiments with this compound. Could this be due to its degradation?
A2: Yes, inconsistent results are a strong indicator of compound instability. This compound, like many small molecules, can degrade in aqueous cell culture media over time, leading to a decrease in its effective concentration and variable experimental outcomes. Factors such as the pH of the media, incubation temperature, and exposure to light can influence the rate of degradation.
Q3: What are the likely degradation pathways for this compound in an experimental setting?
A3: The primary degradation pathway for this compound is likely hydrolysis of the guanidinium (B1211019) group.[4][5] This reaction is catalyzed by acidic or basic conditions. In a typical cell culture medium with a pH around 7.4, this hydrolysis may occur slowly over time. The terminal primary amine could also be susceptible to oxidation, although this is generally less common under standard cell culture conditions.
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: To monitor the stability of this compound, you can employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS). This technique can separate the intact this compound from its degradation products and provide quantitative data on its concentration over time. A detailed protocol for a forced degradation study to validate such a method is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in long-term experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Decreased or variable inhibitory effect of this compound over time. | Degradation of this compound in the cell culture medium. | 1. Replenish this compound: For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.2. Optimize pH: Ensure the pH of your culture medium is stable and within the optimal range for your cells, as significant deviations can accelerate hydrolysis.3. Protect from Light: Store stock solutions and conduct experiments with minimal exposure to light to prevent potential photodegradation. |
| Precipitation of this compound in cell culture medium. | Poor solubility or interaction with media components. | 1. Check Final Solvent Concentration: Ensure the final concentration of the solvent used for the stock solution (e.g., acetic acid) is not detrimental to your cells.2. Pre-warm Media: Gently warm the cell culture media to 37°C before adding the this compound stock solution to aid dissolution.3. Gradual Addition: Add the this compound stock solution dropwise to the media while gently swirling to ensure proper mixing and prevent localized high concentrations. |
| Inconsistent results between different batches of this compound. | Variability in compound purity or handling. | 1. Source from a Reputable Supplier: Ensure you are using high-purity this compound.2. Standardize Stock Preparation: Follow a consistent and well-documented protocol for preparing stock solutions for every new batch.[6][7]3. Perform Quality Control: If possible, perform a simple activity assay (see Experimental Protocols) to confirm the potency of each new batch before use in extensive experiments. |
Data Presentation: this compound Stability
The following tables summarize hypothetical quantitative data on this compound stability under various conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Effect of pH on this compound Half-Life in Aqueous Solution at 37°C
| pH | Half-Life (t½) in Hours (Hypothetical) |
| 5.0 | 96 |
| 7.4 | 72 |
| 8.5 | 48 |
Table 2: Effect of Temperature on this compound Half-Life in Aqueous Solution at pH 7.4
| Temperature (°C) | Half-Life (t½) in Hours (Hypothetical) |
| 4 | > 500 |
| 25 (Room Temp) | 120 |
| 37 | 72 |
Table 3: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | ≥ 2 years[1][2] |
| Stock Solution (in 10 mM Acetic Acid) | -20°C (in the dark) | Up to 1 month |
| Working Solution (in cell culture medium) | 37°C | Prepare fresh for each use or replenish every 24-48 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC-MS method.[8][9][10]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile (B52724), and formic acid
-
HPLC-MS system
2. Procedure:
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid this compound at 80°C for 48 hours.
-
Photodegradation: Expose this compound solution to UV light (254 nm) for 24 hours.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-MS method. A typical starting condition could be a C18 column with a gradient of water and acetonitrile with 0.1% formic acid.
3. Expected Outcome:
-
Chromatograms showing the separation of the parent this compound peak from any degradation product peaks.
-
Mass spectrometry data to help identify the molecular weights of the degradation products.
Protocol 2: Deoxyhypusine Synthase (DHS) Activity Assay
This protocol measures the activity of DHS, the target of this compound, and can be used to assess the potency of this compound.
1. Materials:
-
Recombinant human DHS enzyme
-
eIF5A precursor protein
-
[³H]-Spermidine
-
Reaction buffer (e.g., 100 mM Glycine-NaOH, pH 9.0)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
2. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DHS enzyme, and eIF5A precursor.
-
Initiate the reaction by adding [³H]-Spermidine. To test this compound inhibition, pre-incubate the enzyme with varying concentrations of this compound before adding the radiolabeled substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the proteins.
-
Wash the protein pellet with TCA to remove unincorporated [³H]-Spermidine.
-
Dissolve the pellet and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the amount of [³H]-Spermidine incorporated into eIF5A.
-
For inhibition studies, plot the percentage of DHS activity against the this compound concentration to determine the IC₅₀ value.
Visualizations
Signaling Pathway
Caption: The eIF5A hypusination pathway and the inhibitory action of this compound on Deoxyhypusine Synthase (DHS).
Experimental Workflow
Caption: Recommended experimental workflow for using this compound in long-term studies to ensure stability and reliable results.
Logical Relationship: Troubleshooting Flowchart
Caption: A troubleshooting flowchart to diagnose and address issues of inconsistent results in experiments involving this compound.
References
- 1. adipogen.com [adipogen.com]
- 2. vincibiochem.it [vincibiochem.it]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]
- 6. crispmaastricht.nl [crispmaastricht.nl]
- 7. csstc.org [csstc.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Using GC-7 in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using the deoxyhypusine (B1670255) synthase (DHPS) inhibitor, GC-7, in your cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of deoxyhypusine synthase (DHPS), a key enzyme in the post-translational modification pathway of eukaryotic translation initiation factor 5A (eIF5A). This pathway, known as hypusination, is crucial for the activity of eIF5A, which is involved in protein synthesis, cell proliferation, and differentiation.[1][2] By inhibiting DHPS, this compound prevents the conversion of a specific lysine (B10760008) residue on the eIF5A precursor to deoxyhypusine, thereby blocking the formation of the active, hypusinated eIF5A.
Q2: What is a typical working concentration for this compound in cell culture?
A2: The optimal working concentration of this compound is highly cell-type dependent. However, a common concentration range for observing significant inhibition of eIF5A hypusination and anti-proliferative effects is between 10 µM and 50 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Is this compound cytotoxic?
A3: Yes, this compound can be cytotoxic at higher concentrations. While concentrations up to 20 µM may show little cytotoxicity in some cell lines, concentrations of 50 µM and above can significantly inhibit cell viability.[3] Therefore, it is crucial to distinguish between a specific anti-proliferative effect and general cytotoxicity. A cell viability assay should always be performed in parallel with your functional assays.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. It is recommended to prepare a concentrated stock solution in a sterile solvent like water or DMSO. For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock in your cell culture medium immediately before use.
Q5: I am observing precipitate in my culture medium after adding this compound. What should I do?
A5: Precipitation can occur if the final concentration of this compound exceeds its solubility in the cell culture medium, or if the DMSO concentration is too high. To troubleshoot this, you can try the following:
-
Ensure the stock solution is fully dissolved: Before diluting in media, make sure your this compound stock is completely in solution. Gentle warming or sonication may help.
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your culture medium, as higher concentrations can be toxic to cells and affect compound solubility.
-
Prepare fresh dilutions: Avoid storing diluted this compound in culture media for extended periods.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect of this compound on Cell Proliferation
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment (e.g., 1 µM to 100 µM) to determine the IC50 for your specific cell line. |
| Cell Line Insensitivity | Some cell lines may be less dependent on the eIF5A hypusination pathway. Confirm the expression of DHPS and eIF5A in your cell line via Western Blot or qPCR. |
| Incorrect Vehicle Control | Ensure your vehicle control (e.g., DMSO) is at the same final concentration as your this compound treated samples. |
| Degraded this compound | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: High Background or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
| Possible Cause | Troubleshooting Steps |
| Direct Reduction of Assay Reagent | This compound, like some other small molecules, may directly reduce the tetrazolium salts used in colorimetric viability assays, leading to a false positive signal. |
| Solution: Run a cell-free control where you add this compound to the culture medium without cells and measure the absorbance. If a signal is detected, consider using an alternative viability assay that is not based on metabolic reduction, such as a CyQUANT® assay (fluorescence-based cell counting) or a crystal violet assay (staining of adherent cells). | |
| Interference with Fluorescence | If using a fluorescence-based assay, this compound might have intrinsic fluorescent properties that interfere with the readout. |
| Solution: Measure the fluorescence of this compound in your assay buffer alone to determine its background fluorescence. If significant, you may need to use an assay with a different fluorescent probe or a non-fluorescent readout. |
Issue 3: Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Unintended Molecular Interactions | While this compound is a specific inhibitor of DHPS, the possibility of off-target effects at high concentrations cannot be entirely ruled out. |
| Solution: To confirm that the observed phenotype is due to the inhibition of eIF5A hypusination, use a complementary approach such as siRNA-mediated knockdown of DHPS or eIF5A. A rescue experiment, where you reintroduce a resistant form of the target, can also help validate the on-target effect. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various cell lines as reported in the literature.
| Cell Line | Assay Type | Effective Concentration (IC50) | Reference |
| MYCN2 (Neuroblastoma) | Cell Viability | ~5 µM | |
| BE(2)-C (Neuroblastoma) | Cell Viability | ~25 µM | |
| Various HCC Lines | Cell Viability | Significant inhibition at 50-100 µM | |
| CHO-K1 | Cell Proliferation | Not specified, but effective | [4] |
| H9 (T-cell lymphoma) | Cell Proliferation | Not specified, but effective | [4] |
| HeLa | Cell Proliferation | Not specified, but effective | [4] |
| v-src-transformed NIH3T3 | Cell Proliferation | Not specified, but effective | [4] |
Experimental Protocols
Cell Viability Assay (MTS)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells) and normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability.
Western Blot for eIF5A Hypusination
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 12-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for hypusinated eIF5A or total eIF5A overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Immunoprecipitation of eIF5A
-
Cell Lysis: Lyse this compound treated and control cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).
-
Pre-clearing Lysates: Incubate the cell lysates with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the eIF5A primary antibody to the pre-cleared lysates and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
Visualizations
Caption: The eIF5A hypusination pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound effects.
Caption: Downstream signaling effects of this compound mediated eIF5A inhibition.
References
- 1. broadpharm.com [broadpharm.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Deoxyhypusine synthase (DHPS) inhibitor GC7 induces p21/Rb-mediated inhibition of tumor cell growth and DHPS expression correlates with poor prognosis in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Reproducibility of GC-7 Based Findings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experimental findings using GC-7 (N¹-Guanyl-1,7-diaminoheptane), a potent inhibitor of deoxyhypusine (B1670255) synthase (DHS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as N¹-Guanyl-1,7-diaminoheptane, is a small molecule inhibitor of deoxyhypusine synthase (DHS).[1][2][3] DHS is the first of two enzymes in the highly specific post-translational modification pathway that forms the unique amino acid hypusine on the eukaryotic translation initiation factor 5A (eIF5A).[4][5][6] By inhibiting DHS, this compound prevents the conversion of a specific lysine (B10760008) residue on the eIF5A precursor to deoxyhypusine, thereby blocking the subsequent formation of active, hypusinated eIF5A.[4][6] This inhibition of eIF5A hypusination can lead to anti-proliferative effects, cell cycle arrest, and induction of apoptosis in various cell types.[3][7]
Q2: How should I prepare and store this compound solutions?
A2: Proper handling of this compound is critical for reproducible results. This compound is typically supplied as a sulfate (B86663) salt and is soluble in aqueous solutions.[8][9] For cell culture experiments, it is often recommended to dissolve this compound in a slightly acidic solution, such as 10 mM acetic acid, to prevent precipitation from atmospheric CO₂.[9] Stock solutions can be stored at -20°C for long-term use.[8][9] It is advisable to prepare fresh working dilutions from the stock solution for each experiment to ensure consistent potency.
Q3: What are the typical working concentrations for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. Generally, concentrations in the low micromolar range are used. For example, some studies have shown anti-proliferative effects in the range of 5 µM to 50 µM.[3][10] It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration for the desired effect (e.g., IC50 for growth inhibition).
Q4: Can this compound affect non-target cellular processes?
A4: While this compound is a potent inhibitor of DHS, high concentrations may have off-target effects. To ensure that the observed effects are due to the inhibition of eIF5A hypusination, it is good practice to include rescue experiments. This can be done by supplementing the culture medium with spermidine (B129725), the substrate for DHS. An excess of spermidine may compete with this compound and rescue the cells from its effects. Additionally, using siRNA to knockdown eIF5A can serve as a complementary approach to confirm that the observed phenotype is related to the eIF5A pathway.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider excluding the outer wells of the plate which are prone to evaporation. |
| This compound precipitation in the media. | Prepare fresh this compound dilutions from a properly stored stock solution for each experiment. Ensure the final concentration of the solvent (e.g., acetic acid) is compatible with your cell line. | |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. | |
| Unexpectedly low or high IC50 values | Cell line-specific sensitivity. | Different cell lines exhibit varying sensitivities to this compound. Always perform a dose-response curve for each new cell line.[11] |
| Changes in cell culture conditions (e.g., serum batch, passage number). | Maintain consistent cell culture practices. Use the same batch of serum and keep the cell passage number within a defined range. | |
| Incorrect incubation time. | The effect of this compound is time-dependent. Standardize the incubation time for your assays (e.g., 48 or 72 hours) and maintain consistency across experiments. |
Issues with Western Blotting for Hypusinated eIF5A
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for hypusinated eIF5A | Low antibody concentration or affinity. | Optimize the primary antibody concentration. Ensure you are using an antibody specifically validated for detecting the hypusinated form of eIF5A. |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage) for your specific gel and membrane type. | |
| Insufficient protein loading. | Load an adequate amount of total protein (typically 20-30 µg) to detect eIF5A, which is a relatively abundant protein. | |
| Multiple non-specific bands | Primary or secondary antibody cross-reactivity. | Increase the stringency of your washing steps. Optimize the antibody dilutions. Consider using a different blocking buffer (e.g., BSA instead of milk). |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. | |
| Inconsistent changes in hypusination levels with this compound treatment | Suboptimal this compound concentration or treatment time. | Perform a time-course and dose-response experiment to determine the optimal conditions for observing a significant decrease in hypusinated eIF5A. |
| Cell line resistance. | Some cell lines may be more resistant to this compound. Confirm the activity of your this compound batch in a sensitive cell line as a positive control. |
Flow Cytometry for Apoptosis and Cell Cycle Analysis
| Problem | Possible Cause | Suggested Solution |
| High background in apoptosis assays (Annexin V/PI) | Over-trypsinization causing membrane damage. | Use a gentle cell detachment method. Trypsinize for the shortest time necessary and neutralize with serum-containing media promptly. |
| Delayed sample processing. | Analyze cells by flow cytometry as soon as possible after staining to avoid artifacts from cells dying in the tube. | |
| Poor resolution of cell cycle phases | Inappropriate cell fixation. | Use cold 70% ethanol (B145695) and add it dropwise while vortexing to prevent cell clumping. Ensure complete fixation. |
| Cell clumps. | Filter the cell suspension through a nylon mesh before analysis. | |
| Inconsistent induction of apoptosis or cell cycle arrest | Asynchronous cell population. | For cell cycle experiments, consider synchronizing the cells before this compound treatment to obtain more consistent results. |
| Insufficient this compound treatment duration. | Apoptosis and cell cycle arrest are time-dependent processes. Perform a time-course experiment to identify the optimal endpoint. |
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 72 | ~25 | Fictional Data for Illustration |
| HeLa | Cervical Cancer | 72 | ~15 | Fictional Data for Illustration |
| A549 | Lung Cancer | 48 | ~30 | Fictional Data for Illustration |
| Jurkat | T-cell Leukemia | 48 | ~10 | Fictional Data for Illustration |
Note: The IC50 values are highly dependent on the specific experimental conditions and should be determined empirically for each cell line.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of eIF5A Hypusination
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for hypusinated eIF5A overnight at 4°C. Also, probe a separate blot or strip the current one to probe for total eIF5A and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of hypusinated eIF5A.
Mandatory Visualizations
Caption: The eIF5A hypusination pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for studying the effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The hypusine-containing translation factor eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of GC-7 in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing GC-7, its poor aqueous solubility can present a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in aqueous buffers like PBS?
A1: this compound, a guanylated diamine, exhibits limited solubility in neutral aqueous solutions. Precipitation in buffers such as Phosphate-Buffered Saline (PBS) is common and can be attributed to the molecule's hydrophobic characteristics. Factors like pH, temperature, and the presence of other solutes can significantly influence its solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For preparing a high-concentration stock solution, it is recommended to use an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used. A stock solution in 100% DMSO can typically be prepared at a high concentration and stored for future use.
Q3: I observed precipitation when diluting my this compound stock solution into my aqueous experimental buffer. What can I do to prevent this?
A3: This is a frequent issue when a concentrated organic stock is diluted into an aqueous medium. To mitigate this, consider the following strategies:
-
Reduce the final concentration of the organic solvent: Aim for a final DMSO concentration of less than 0.5% in your experiment, as higher concentrations can be cytotoxic and may not be sufficient to maintain solubility.
-
Use a co-solvent system: Incorporating a water-miscible co-solvent in your final buffer can improve solubility.
-
Adjust the pH of the buffer: The solubility of this compound can be pH-dependent. Experimenting with slightly acidic conditions may enhance its solubility. One source suggests using 10 mM acetic acid (AcOH).
-
Utilize solubility enhancers: Excipients such as cyclodextrins can encapsulate hydrophobic compounds and improve their aqueous solubility.
-
Prepare fresh dilutions: Prepare the final working solution immediately before use to minimize the time for precipitation to occur.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming (e.g., to 37°C) may aid in the initial dissolution of this compound. However, prolonged exposure to high temperatures should be avoided as it may lead to the degradation of the compound. Always verify the thermal stability of this compound before applying heat.
Troubleshooting Guide
Issue 1: this compound Precipitation in Cell Culture Media
-
Plausible Cause: The high concentration of salts, proteins (e.g., fetal bovine serum), and other components in cell culture media can reduce the solubility of hydrophobic compounds like this compound.
-
Solution:
-
Prepare a higher concentration stock in DMSO: This allows for a smaller volume to be added to the media, keeping the final DMSO concentration low.
-
Pre-warm the media: Add the this compound stock solution to pre-warmed (37°C) cell culture media.
-
Mix thoroughly and immediately: After adding the stock solution, mix the media well to ensure rapid and even dispersion.
-
Perform a solubility test: Before treating your cells, perform a small-scale test to determine the maximum concentration of this compound that remains soluble in your specific cell culture media under your experimental conditions.
-
Quantitative Data: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Source |
| Water | 25 mg/mL | --INVALID-LINK-- |
| PBS (pH 7.2) | 5 mg/mL | --INVALID-LINK-- |
| 10 mM Acetic Acid (AcOH) | Soluble | --INVALID-LINK-- |
| Ethanol | Approx. 5 mg/mL | --INVALID-LINK-- |
| DMSO | Approx. 10 mg/mL | --INVALID-LINK-- |
| Dimethyl formamide (B127407) (DMF) | Approx. 10 mg/mL | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound sulfate (B86663) is 270.35 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.7035 mg of this compound.
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final desired concentration: For example, to prepare a 10 µM working solution.
-
Calculate the dilution: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you will need to perform a 1:1000 dilution. This means adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Prepare the working solution: In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
Add the this compound stock: Add the calculated volume of the 10 mM this compound stock solution to the medium.
-
Mix immediately: Gently vortex or invert the tube to ensure the this compound is evenly dispersed in the medium.
-
Use immediately: Use the freshly prepared working solution to treat your cells.
Visualizations
Signaling Pathway: The eIF5A Hypusination Pathway and Inhibition by this compound
The eukaryotic translation initiation factor 5A (eIF5A) is the only known protein to undergo hypusination, a unique post-translational modification essential for its activity. This process is catalyzed by two enzymes: deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH).[1][2][3][4][5] this compound acts as a potent inhibitor of DHS, thereby blocking the entire hypusination pathway.[2]
References
Technical Support Center: Interpreting Unexpected Phenotypic Changes in GC-7 Treated Cells
Welcome to the technical support center for researchers utilizing GC-7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected phenotypic changes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and competitive inhibitor of deoxyhypusine (B1670255) synthase (DHS). DHS is a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process known as hypusination. By inhibiting DHS, this compound prevents the conversion of a specific lysine (B10760008) residue on eIF5A to hypusine, thereby inhibiting its activity.[1] Hypusinated eIF5A is essential for the translation of a subset of mRNAs, often those containing polyproline motifs, and is involved in processes such as cell proliferation, differentiation, and stress responses.
Q2: I'm observing a decrease in cell proliferation after this compound treatment. Is this expected?
Yes, a reduction in cell proliferation is the most commonly reported and expected outcome of this compound treatment. This effect is a direct consequence of the inhibition of eIF5A hypusination, which is crucial for the synthesis of proteins required for cell cycle progression. Numerous studies have demonstrated the anti-proliferative effects of this compound across various cell lines.[1][2]
Q3: My cells are undergoing apoptosis after this compound treatment, but at a much higher rate than I anticipated. Is this a known off-target effect?
While apoptosis can be an expected downstream consequence of inhibiting cell proliferation and vital cellular processes, unexpectedly high or rapid apoptosis could indicate an off-target effect or a specific sensitivity of your cell line. In some contexts, this compound has been shown to induce apoptosis through both caspase-3-dependent and -independent pathways. If the level of apoptosis is a concern, it is recommended to perform a dose-response curve and a time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line that achieves the desired level of eIF5A inhibition without excessive cytotoxicity.
Q4: I've noticed changes in cell morphology and adhesion after treating my cells with this compound. What could be the cause of this?
Changes in cell morphology, such as a transition from an epithelial to a mesenchymal phenotype (or vice versa), can be an unexpected but documented effect of this compound. Studies have shown that this compound can reverse the epithelial-mesenchymal transition (EMT) in certain cancer cells.[3][4][5] This is a complex process and may be linked to the altered translation of key regulatory proteins. It is advisable to characterize these morphological changes using specific markers for epithelial (e.g., E-cadherin) and mesenchymal (e.g., Vimentin) phenotypes.
Troubleshooting Guide
Issue 1: Inconsistent or No Effect on Cell Proliferation
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Recommended starting concentrations often range from 10 µM to 50 µM. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Consider testing a different cell line or using a positive control cell line known to be sensitive to this compound. |
| Degraded this compound | Ensure that the this compound compound is properly stored according to the manufacturer's instructions. Prepare fresh stock solutions regularly. |
| High Serum Concentration in Media | Components in fetal bovine serum (FBS) may interfere with this compound activity. Try reducing the serum concentration or using a serum-free medium if your cell line can tolerate it. |
Issue 2: Unexpected Induction of Autophagy
| Potential Cause | Troubleshooting Steps |
| Off-Target Effect of this compound | Be aware that this compound can induce autophagy through mechanisms independent of eIF5A hypusination.[6] |
| Cellular Stress Response | Inhibition of protein synthesis can induce a cellular stress response, leading to autophagy. |
| Verification of Autophagy | Confirm the induction of autophagy using multiple established methods, such as Western blotting for LC3-I to LC3-II conversion, p62 degradation, and fluorescence microscopy of GFP-LC3 puncta. |
Issue 3: Altered Cell Cycle Profile Not Consistent with G1 Arrest
| Potential Cause | Troubleshooting Steps |
| Cell Line-Specific Effects | The impact of this compound on the cell cycle can be cell-type dependent. While G1 arrest is common, other effects have been observed. |
| Impact on p21/Rb Pathway | This compound has been shown to induce the cell cycle inhibitor p21 and reduce the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest.[1][2][7][8] Analyze the expression and phosphorylation status of key cell cycle regulators like p21, Rb, and cyclins. |
| Synchronization Issues | If you are using synchronized cells, ensure that your synchronization protocol is efficient and that the timing of this compound treatment is appropriate for the cell cycle stage you wish to investigate. |
Issue 4: Unexpected Changes in Mitochondrial Function
| Potential Cause | Troubleshooting Steps |
| Downstream Effects of eIF5A Inhibition | Inhibition of translation of mitochondrial proteins can impact mitochondrial function. |
| Off-Target Effects on Mitochondrial Respiration | This compound has been reported to affect mitochondrial respiration.[9] |
| Assessment of Mitochondrial Health | Evaluate mitochondrial membrane potential using dyes like TMRE or JC-1. Measure oxygen consumption rates (OCR) and extracellular acidification rates (ECAR) to assess mitochondrial respiration and glycolysis. |
Experimental Protocols
Western Blot for eIF5A Hypusination and Pathway Analysis
Objective: To assess the inhibition of eIF5A hypusination and analyze the expression of proteins in related signaling pathways (e.g., p21, Rb, LC3).
Methodology:
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against hypusinated-eIF5A, total eIF5A, p21, p-Rb, Rb, LC3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability Assay
Objective: To determine the effect of this compound on cell viability and proliferation.
Methodology (MTT Assay):
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Immunofluorescence for eIF5A Localization
Objective: To visualize the subcellular localization of eIF5A following this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate and treat with this compound.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Block with a solution containing serum (e.g., 5% goat serum in PBS) for 1 hour.
-
-
Antibody Staining:
-
Incubate with a primary antibody against eIF5A overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope. Studies have shown that hypusination can affect the nuclear export of eIF5A.[10]
-
Visualizations
References
- 1. Deoxyhypusine synthase (DHPS) inhibitor GC7 induces p21/Rb-mediated inhibition of tumor cell growth and DHPS expression correlates with poor prognosis in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC7 blocks epithelial-mesenchymal transition and reverses hypoxia-induced chemotherapy resistance in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC7 blocks epithelial-mesenchymal transition and reverses hypoxia-induced chemotherapy resistance in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyamines Control eIF5A Hypusination, TFEB Translation, and Autophagy to Reverse B Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deoxyhypusine synthase (DHPS) inhibitor GC7 induces p21/Rb-mediated inhibition of tumor cell growth and DHPS expression correlates with poor prognosis in neuroblastoma patients | Semantic Scholar [semanticscholar.org]
- 8. Deoxyhypusine synthase (DHPS) inhibitor GC7 induces p21/Rb-mediated inhibition of tumor cell growth and DHPS expression correlates with poor prognosis in neuroblastoma patients. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of hypusine modification on the intracellular localization of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Effects of GC-7: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
GC-7, a potent inhibitor of deoxyhypusine (B1670255) synthase (DHPS), has emerged as a valuable tool for investigating the critical role of the eif5A hypusination pathway in various cellular processes, including proliferation, differentiation, and apoptosis. However, rigorous validation of its on-target effects is paramount to ensure that observed phenotypes are a direct consequence of DHPS inhibition and not due to off-target activities. This guide provides a comprehensive comparison of this compound with genetic approaches for validating its on-target effects, supported by experimental data and detailed protocols.
Unveiling the Mechanism: The eIF5A Hypusination Pathway
The eukaryotic translation initiation factor 5A (eIF5A) is the only known protein to undergo hypusination, a unique post-translational modification essential for its activity.[1][2] This process involves two key enzymes: deoxyhypusine synthase (DHPS) and deoxyhypusine hydroxylase (DOHH).[2][3] DHPS catalyzes the transfer of an aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue on the eIF5A precursor.[1][4] Subsequently, DOHH hydroxylates this intermediate to form the mature, active hypusinated eIF5A (eIF5A-Hyp).[4] Activated eIF5A plays a crucial role in translation elongation by resolving ribosomal stalling at specific amino acid motifs.[4]
This compound is a competitive inhibitor of DHPS, binding to the enzyme's active site and preventing the initial step of hypusination.[5] This leads to a reduction in the levels of active eIF5A, thereby impacting the synthesis of a subset of proteins crucial for cellular functions.
Diagram of the eIF5A Hypusination Pathway and this compound Inhibition
Caption: The eIF5A hypusination pathway and the inhibitory action of this compound on DHPS.
Comparing Pharmacological and Genetic Inhibition of DHPS
To validate that the cellular effects of this compound are indeed mediated through its intended target, DHPS, it is essential to compare its phenotype with that induced by genetic knockdown or knockout of the DHPS gene. This approach helps to distinguish on-target from potential off-target effects of the small molecule inhibitor.
Quantitative Comparison of this compound Treatment vs. DHPS Knockout in Ovarian Cancer Cells
A study on SKOV3 and OVCAR8 ovarian cancer cell lines provides a direct comparison of the effects of this compound and DHPS knockout on key cancer cell phenotypes.
| Parameter | Cell Line | Treatment/Modification | Result | Reference |
| Cell Proliferation (MTT Assay) | SKOV3 | DHPS Knockout | Significantly inhibited | [5] |
| This compound (20 µM) | Significantly inhibited | [5] | ||
| OVCAR8 | DHPS Knockout | Significantly inhibited | [5] | |
| This compound (20 µM) | Significantly inhibited | [5] | ||
| Colony Formation | SKOV3 | DHPS Knockout | Significantly inhibited | [5] |
| This compound (20 µM) | Significantly inhibited | [5] | ||
| OVCAR8 | DHPS Knockout | Significantly inhibited | [5] | |
| This compound (20 µM) | Significantly inhibited | [5] | ||
| Cell Migration | SKOV3 | DHPS Knockout | Significantly reduced | [5] |
| This compound (20 µM) | Significantly reduced | [5] | ||
| OVCAR8 | DHPS Knockout | Significantly reduced | [5] | |
| This compound (20 µM) | Significantly reduced | [5] | ||
| Cell Invasion | SKOV3 | DHPS Knockout | Substantial reduction | [5] |
| This compound (20 µM) | Significantly reduced | [5] | ||
| OVCAR8 | DHPS Knockout | Substantial reduction | [5] | |
| This compound (20 µM) | Significantly reduced | [5] |
IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies across different cell lines, reflecting their differential sensitivity to DHPS inhibition.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | >20 | [6] |
| A549 | Lung Carcinoma | >20 | [6] |
| UACC-732 | Breast Carcinoma | <5 (72h) | [7] |
| HT29 | Colorectal Adenocarcinoma | <5 (72h) | [7] |
| Saos-2 | Osteosarcoma | <5 (72h) | [7] |
| Huh7, Hep3B, HepG2 | Hepatocellular Carcinoma | >20 | |
| SNU387, SNU449 | Hepatocellular Carcinoma | Little effect | |
| ALL cell lines | Acute Lymphoblastic Leukemia | Enhances vincristine (B1662923) sensitivity | |
| Neuroblastoma cell lines | Neuroblastoma | Dose-dependent inhibition |
Experimental Protocols for Validating On-Target Effects
Detailed methodologies are crucial for reproducing and building upon existing research. Below are foundational protocols for key experiments used to compare pharmacological and genetic inhibition of DHPS.
Protocol 1: DHPS Knockdown using Lentiviral shRNA
This protocol describes the generation of stable cell lines with reduced DHPS expression using lentiviral-mediated delivery of short hairpin RNA (shRNA).
Materials:
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral vector containing shRNA targeting DHPS (and a non-targeting control)
-
Transfection reagent
-
Target cells (e.g., cancer cell lines)
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Culture medium, serum, and antibiotics
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the DHPS-shRNA lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Virus Titer Determination (Optional but Recommended): Determine the viral titer to ensure appropriate multiplicity of infection (MOI).
-
Transduction of Target Cells: Seed target cells and transduce with the collected lentivirus in the presence of polybrene (e.g., 8 µg/mL).
-
Selection: After 24-48 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.
-
Validation of Knockdown: After selection, validate the knockdown of DHPS at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Diagram of Lentiviral shRNA Knockdown Workflow
Caption: Workflow for generating stable DHPS knockdown cell lines using lentiviral shRNA.
Protocol 2: DHPS Knockout using CRISPR-Cas9
This protocol outlines the generation of DHPS knockout cell lines using the CRISPR-Cas9 system.
Materials:
-
Cas9 nuclease expression vector (or purified Cas9 protein)
-
gRNA expression vector targeting DHPS (or synthetic gRNA)
-
Transfection reagent or electroporation system
-
Target cells
-
Single-cell cloning supplies (e.g., 96-well plates)
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing reagents
Procedure:
-
gRNA Design: Design and clone one or more gRNAs targeting a critical exon of the DHPS gene.
-
Delivery of CRISPR Components: Co-transfect or electroporate target cells with the Cas9 and gRNA expression vectors.
-
Single-Cell Cloning: After 48-72 hours, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.
-
Colony Expansion: Expand the single-cell clones into larger populations.
-
Screening for Knockout:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR to amplify the targeted region of the DHPS gene.
-
Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Validation of Knockout: Confirm the absence of DHPS protein expression in the identified knockout clones by Western blot.
Diagram of CRISPR-Cas9 Knockout Workflow
Caption: Workflow for generating DHPS knockout cell lines using CRISPR-Cas9.
Protocol 3: Cell Proliferation Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells treated with this compound or with DHPS knockdown/knockout
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with various concentrations of this compound or use the DHPS knockdown/knockout and control cells. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 4: Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of single cells.
Materials:
-
Cells treated with this compound or with DHPS knockdown/knockout
-
6-well plates
-
Culture medium
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: Treat the cells with this compound or use DHPS knockdown/knockout and control cells.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
-
Colony Counting: Wash the plates with water, let them air dry, and count the number of colonies (typically defined as a cluster of >50 cells).
Differentiating On-Target vs. Off-Target Effects
While the phenotypic similarity between this compound treatment and genetic DHPS inhibition provides strong evidence for on-target activity, it is also crucial to investigate potential off-target effects of this compound.
Logical Framework for Validating On-Target Effects
Caption: A logical workflow for distinguishing on-target from off-target effects of this compound.
Advanced Approaches to Investigate Off-Target Effects:
-
Transcriptomics and Proteomics: A powerful approach is to compare the global gene expression (RNA-seq) or protein abundance (mass spectrometry) profiles of cells treated with this compound versus cells with DHPS knockdown/knockout. On-target effects should lead to a high degree of overlap in the significantly altered transcripts or proteins. Discrepancies may point to off-target effects of this compound. A proteomics study on this compound-treated fibroblasts has been conducted, providing a dataset that could be compared with future genetic knockdown studies.[5]
-
Rescue Experiments: A definitive method to prove on-target engagement is to perform a "rescue" experiment. This involves overexpressing a mutated form of DHPS that is resistant to this compound in cells treated with the inhibitor. If the observed phenotype is reversed, it strongly indicates that the effect of this compound is mediated through DHPS.
-
Comparison with Other DHPS Inhibitors: Comparing the effects of this compound with other structurally and mechanistically different DHPS inhibitors, such as CNI-1493, can help to identify common on-target effects versus compound-specific off-target effects.
Conclusion
Validating the on-target effects of small molecule inhibitors like this compound is a critical step in drug development and basic research. By employing a multi-pronged approach that combines pharmacological treatment with precise genetic tools such as siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout, researchers can confidently attribute observed cellular phenotypes to the inhibition of DHPS. The protocols and comparative data presented in this guide provide a framework for designing and interpreting experiments aimed at rigorously validating the on-target effects of this compound and other targeted therapies. This comprehensive validation is essential for advancing our understanding of the eIF5A hypusination pathway and its therapeutic potential.
References
- 1. Deoxyhypusine Synthase Promotes a Pro-Inflammatory Macrophage Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Human genetic diversity alters off-target outcomes of therapeutic gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxyhypusine synthase (DHPS) inhibitor GC7 induces p21/Rb-mediated inhibition of tumor cell growth and DHPS expression correlates with poor prognosis in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Genetic decline, restoration and rescue of an isolated ungulate population - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: GC-7 vs. RNAi for Deoxyhypusine Synthase Knockdown
For researchers, scientists, and drug development professionals, the targeted inhibition of deoxyhypusine (B1670255) synthase (DHS) presents a compelling strategy for investigating cellular processes and developing novel therapeutics. This guide provides an objective comparison of two primary methods for DHS knockdown: the small molecule inhibitor GC-7 and RNA interference (siRNA/shRNA).
At a Glance: this compound vs. siRNA/shRNA for DHS Knockdown
| Feature | This compound (N1-Guanyl-1,7-diaminoheptane) | siRNA (Small Interfering RNA) | shRNA (Short Hairpin RNA) |
| Mechanism of Action | Competitive inhibitor of deoxyhypusine synthase. | Post-transcriptional gene silencing via mRNA degradation. | Stable expression of siRNA for long-term gene silencing. |
| Mode of Delivery | Direct addition to cell culture media or in vivo administration. | Transient transfection using lipid-based reagents or electroporation. | Stable integration into the host genome via viral vectors (e.g., lentivirus). |
| Duration of Effect | Reversible and dependent on compound concentration and half-life. | Transient (typically 3-7 days). | Stable and long-term. |
| Specificity | Can have off-target effects and lacks selectivity between transformed and non-transformed cells.[1] | Highly specific to the target mRNA sequence, but can have miRNA-like off-target effects. | Similar to siRNA, with the potential for off-target effects due to stable expression. |
| Ease of Use | Simple to apply in cell culture. | Requires optimization of transfection conditions. | Requires expertise in viral vector production and transduction. |
Efficacy and Potency
Direct quantitative comparisons of this compound and RNAi for DHS knockdown in the same cell line are limited in the literature. However, we can infer their efficacy from available data.
This compound: The potency of this compound is typically measured by its IC50 value, the concentration at which it inhibits a biological process by 50%. Studies have shown that this compound inhibits the proliferation of various cancer cell lines in a dose-dependent manner, with IC50 values in the low micromolar range. For example, in MYCN2 neuroblastoma cells, 5 µM of this compound inhibits cell viability by approximately 40-60%, while BE(2)-C cells require 25 µM for a ~50% reduction in viability.[3][4] It's important to note that these values reflect the downstream effect of DHS inhibition on cell proliferation, not a direct measure of DHS enzyme activity inhibition within the cell.
siRNA/shRNA: The efficacy of RNAi is typically measured by the percentage of target mRNA or protein knockdown. Well-designed siRNAs and shRNAs can achieve significant knockdown of their target gene, often exceeding 70-95%.[5][6][7] For instance, studies have demonstrated that siRNA targeting DHS can effectively reduce its expression, leading to phenotypes consistent with DHS inhibition. The level of knockdown can be influenced by factors such as siRNA sequence, transfection efficiency, and cell type.[5]
Table 1: Comparative Efficacy Data
| Method | Metric | Reported Efficacy | Cell Lines/Conditions | Citation |
| This compound | IC50 (Cell Viability) | ~5 µM | MYCN2 Neuroblastoma Cells | [3][4] |
| IC50 (Cell Viability) | ~25 µM | BE(2)-C Neuroblastoma Cells | [3][4] | |
| siRNA | % mRNA Knockdown | >70-95% | Various mammalian cell lines | [5][6][7] |
| shRNA | % Protein Knockdown | >70% | Various mammalian cell lines |
Specificity and Off-Target Effects
A critical consideration for any targeted inhibition strategy is the potential for off-target effects.
This compound: While a potent inhibitor of DHS, this compound is known to have a lack of selectivity and can act as a general antiproliferative agent, affecting both transformed and non-transformed cell types similarly.[1] Its off-target effects are not fully characterized but are a significant consideration for its use as a specific molecular probe.
siRNA/shRNA: RNAi is renowned for its high degree of sequence specificity. However, off-target effects can occur through a mechanism similar to microRNA (miRNA) regulation, where the "seed" region of the siRNA (nucleotides 2-8) can bind to partially complementary sequences in the 3' untranslated region (UTR) of unintended mRNAs, leading to their translational repression.[8][9][10] Additionally, high concentrations of siRNA can induce an interferon response.[11] Careful design of siRNA sequences and using the lowest effective concentration can minimize these off-target effects.[10][11]
Table 2: Comparison of Specificity and Off-Target Effects
| Method | Primary Off-Target Mechanism | Mitigation Strategies |
| This compound | Lack of selectivity, potential for broad antiproliferative effects. | Use of the lowest effective concentration; validation of phenotypes with other methods. |
| siRNA/shRNA | miRNA-like off-target effects via seed region binding; interferon response. | Careful bioinformatic design of sequences; use of low siRNA concentrations; pooling of multiple siRNAs.[10][11] |
Experimental Protocols
Below are detailed methodologies for the inhibition of DHS using this compound and for siRNA/shRNA-mediated knockdown.
This compound Treatment and Western Blot for DHS Protein Levels
Objective: To assess the effect of this compound on cell viability and to indirectly infer DHS inhibition by observing downstream effects.
Materials:
-
This compound (N1-Guanyl-1,7-diaminoheptane)
-
Cell line of interest
-
Complete cell culture medium
-
MTS assay kit for cell viability
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against DHS
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate for the viability assay and in larger plates (e.g., 6-well) for protein analysis, at a density that allows for logarithmic growth during the treatment period.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) in fresh culture medium.[3][4] Include a vehicle control (the solvent used to dissolve this compound).
-
Cell Viability Assay: After the desired treatment period (e.g., 72 hours), perform an MTS assay according to the manufacturer's instructions to determine the effect of this compound on cell viability.
-
Protein Lysate Preparation: For protein analysis, wash the treated cells in the larger plates with cold PBS and lyse them using lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against DHS overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the DHS protein levels to a loading control (e.g., β-actin or GAPDH).
-
siRNA Transfection and qPCR for DHS mRNA Knockdown
Objective: To transiently knockdown DHS expression using siRNA and quantify the knockdown efficiency at the mRNA level.
Materials:
-
siRNA targeting DHS (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Cell line of interest
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for DHS and a reference gene (e.g., GAPDH)
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate such that they are 30-50% confluent at the time of transfection.[12]
-
siRNA Transfection:
-
Prepare two tubes for each transfection: one for the siRNA and one for the transfection reagent.
-
In one tube, dilute the siRNA (e.g., to a final concentration of 25 nM) in Opti-MEM™.
-
In the other tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's protocol.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complex to the cells in fresh, antibiotic-free medium.
-
-
Incubation: Incubate the cells for 24-72 hours post-transfection. The optimal time for assessing knockdown will vary depending on the cell line and the stability of the DHS protein.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis:
-
Set up qPCR reactions using a suitable master mix, the synthesized cDNA, and primers for DHS and a reference gene.
-
Perform the qPCR reaction on a real-time PCR system.
-
shRNA Lentiviral Transduction and Stable Knockdown Validation
Objective: To create a stable cell line with long-term knockdown of DHS expression using a lentiviral shRNA vector.
Materials:
-
Lentiviral vector encoding an shRNA targeting DHS (and a non-targeting control shRNA vector)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for virus production
-
Target cell line
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic)
-
Western blot reagents (as described above)
Protocol:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA vector and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate.
-
The next day, infect the cells with the lentiviral particles in the presence of Polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.
-
-
Selection of Stable Cells:
-
48 hours post-transduction, begin selecting for transduced cells by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand by a kill curve.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies appear.
-
-
Expansion and Validation:
-
Pick individual resistant colonies and expand them.
-
Validate the knockdown of DHS protein levels in the stable cell lines by Western blotting as described in the this compound protocol.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes described, the following diagrams are provided in Graphviz DOT language.
Deoxyhypusine Synthase and eIF5A Hypusination Pathway
References
- 1. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of inhibitors of deoxyhypusine synthase on the differentiation of mouse neuroblastoma and erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining the optimal parameters for hairpin-based knockdown constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Criteria for effective design, construction, and gene knockdown by shRNA vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sitoolsbiotech.com [sitoolsbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - US [thermofisher.com]
Cross-Validation of GC-7 Induced Phenotypes with eIF5A Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular phenotypes induced by the pharmacological inhibitor GC-7 and those observed in cells with genetic mutations in the eukaryotic translation initiation factor 5A (eIF5A). Cross-validation of chemical probes with genetic models is a critical step in target validation and drug development. This guide presents available experimental data, detailed protocols for key assays, and visual representations of the underlying molecular pathways to facilitate a thorough understanding of the on-target and potential off-target effects of inhibiting the eIF5A pathway.
Introduction: The Critical Role of eIF5A and Its Inhibition
Eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved and essential protein involved in multiple stages of protein synthesis, including translation elongation and termination.[1] A unique and critical feature of eIF5A is its post-translational modification by the addition of a hypusine residue, a process catalyzed by two enzymes: deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH).[1] The hypusinated form of eIF5A is essential for its activity.
This compound (N1-guanyl-1,7-diaminoheptane) is a potent and specific inhibitor of DHS, the rate-limiting enzyme in the hypusination pathway.[2] By preventing the hypusination of eIF5A, this compound effectively inactivates its function, leading to a variety of cellular phenotypes. To confirm that the effects of this compound are indeed due to the inhibition of eIF5A activity, it is crucial to compare them with the phenotypes of cells carrying mutations in the EIF5A gene. The most common and informative mutants are those that prevent hypusination, such as the K50R or K50A mutants, where the target lysine (B10760008) residue for hypusination is replaced.
This guide will delve into a comparative analysis of the reported effects of this compound and eIF5A mutants on key cellular processes, including cell proliferation, apoptosis, and mitochondrial function.
Mechanism of Action: Pharmacological vs. Genetic Inhibition
The primary mechanism of action for both this compound and eIF5A mutation is the disruption of eIF5A's function in protein translation. However, the mode of inhibition differs, which can lead to distinct cellular consequences.
-
This compound: As a competitive inhibitor of DHS, this compound prevents the conversion of lysine to deoxyhypusine on eIF5A. This leads to an accumulation of unmodified eIF5A.
-
eIF5A Mutants (e.g., K50R, K50A): These mutants express an eIF5A protein that cannot be hypusinated. This provides a highly specific and long-term model of eIF5A inactivation.
It is important to note that while this compound is a potent inhibitor, it may have off-target effects. Conversely, genetic mutations can sometimes lead to compensatory mechanisms within the cell. Therefore, a direct comparison is essential for robust target validation.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental strategies, the following diagrams are provided.
Comparative Analysis of Phenotypes
The following tables summarize the observed phenotypes upon treatment with this compound and in eIF5A mutant cells. It is important to note that direct quantitative comparisons in the same cell line under identical conditions are limited in the literature.
Table 1: Effects on Cell Proliferation
| Parameter | This compound Treatment | eIF5A Mutants (e.g., K50R) | References |
| General Effect | Dose-dependent inhibition of cell proliferation in various cancer cell lines. | Reduced cell proliferation rates. | [3] |
| IC50 Values | Vary depending on the cell line (e.g., low micromolar range). | Not typically measured; proliferation is constitutively slower. | [3] |
| Cell Cycle Arrest | G1 phase arrest reported. | G1 phase arrest reported. | [4] |
| Phenocopy | Generally considered to phenocopy eIF5A knockdown, but some studies suggest off-target effects. | Considered the "gold standard" for on-target phenotype. | [5] |
Table 2: Effects on Apoptosis
| Parameter | This compound Treatment | eIF5A Mutants (e.g., K50R) | References |
| Induction of Apoptosis | Induces apoptosis, often in combination with other stressors. | Increased apoptosis observed. | [6] |
| Caspase Activation | Activation of caspase-3, -7, and -9 has been reported. | Not extensively characterized in direct comparison. | [6] |
| Mechanism | Can involve both intrinsic (mitochondrial) and extrinsic pathways. | Likely through the intrinsic pathway due to cellular stress. | [6] |
Table 3: Effects on Mitochondrial Function
| Parameter | This compound Treatment | eIF5A Mutants (e.g., K50R) | References |
| Mitochondrial Respiration | Decreased oxygen consumption rate. | Expected to have a similar effect due to altered synthesis of mitochondrial proteins. | [7][8] |
| Mitochondrial Membrane Potential | Can lead to a decrease in mitochondrial membrane potential. | Expected to have a similar effect. | |
| Mitochondrial Morphology | Can induce mitochondrial fragmentation. | Not extensively characterized in direct comparison. |
Experimental Protocols
Detailed protocols for key experiments are provided below to facilitate the cross-validation of this compound and eIF5A mutants.
Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO or PBS, depending on the this compound solvent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with this compound or express the eIF5A mutant as described for the viability assay.
-
Caspase-Glo® 3/7 Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be determined in a parallel plate using a viability assay) and compare the caspase activity between treated/mutant cells and the control.
Western Blot for eIF5A Hypusination
This protocol is to confirm the inhibition of eIF5A hypusination by this compound or the absence of hypusination in eIF5A mutants.
-
Cell Lysis: Lyse treated or mutant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for hypusinated eIF5A overnight at 4°C. Also, probe a separate membrane or strip the first one and reprobe with an antibody for total eIF5A as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of hypusinated eIF5A to total eIF5A.
Site-Directed Mutagenesis of eIF5A (K50R)
This protocol outlines the generation of an eIF5A mutant that cannot be hypusinated.
-
Primer Design: Design forward and reverse primers containing the desired mutation (e.g., changing the codon for Lysine at position 50 to Arginine). The primers should be 25-45 bases in length with the mutation in the center.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the wild-type eIF5A expression plasmid as the template and the designed mutagenic primers.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme for 1-2 hours at 37°C.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Isolate the plasmid DNA from several colonies and sequence the eIF5A insert to confirm the presence of the desired mutation and the absence of any other mutations.
-
Transfection: Transfect the sequence-verified mutant eIF5A plasmid into the target cell line for phenotype analysis.
Conclusion
The cross-validation of phenotypes induced by this compound with those of eIF5A mutants is a powerful approach to confirm the on-target effects of this pharmacological inhibitor. The available data suggests a significant overlap in the cellular responses to both methods of eIF5A inactivation, particularly in the context of cell proliferation and apoptosis. However, researchers should be mindful of potential off-target effects of this compound and the possibility of cellular compensation in genetic models. The experimental protocols provided in this guide offer a framework for conducting rigorous comparative studies. A thorough cross-validation will ultimately provide greater confidence in the use of this compound as a specific tool to probe eIF5A function and as a potential therapeutic agent.
References
- 1. New K50R mutant mouse models reveal impaired hypusination of eif5a2 with alterations in cell metabolite landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of eukaryotic translation initiation factor 5A (eIF5A) hypusination impairs melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic drug combination GC7/DFMO suppresses hypusine/spermidine-dependent eIF5A activation and induces apoptotic cell death in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting eIF5A Hypusination Prevents Anoxic Cell Death through Mitochondrial Silencing and Improves Kidney Transplant Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting eIF5A Hypusination Prevents Anoxic Cell Death through Mitochondrial Silencing and Improves Kidney Transplant Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
A Comparative Analysis of GC-7 and Ciclopirox as Hypusination Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent hypusination inhibitors, GC-7 and ciclopirox (B875). Hypusination is a unique and essential post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A), critical for cell proliferation, and its inhibition presents a promising therapeutic strategy in various diseases, including cancer. This document outlines the mechanisms of action, comparative efficacy, and detailed experimental protocols for evaluating these inhibitors, supported by quantitative data and pathway visualizations.
Introduction to Hypusination and its Inhibitors
The hypusination of eIF5A is a two-step enzymatic process crucial for its activity in protein synthesis. The first step is catalyzed by deoxyhypusine (B1670255) synthase (DHS), which transfers an aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue on the eIF5A precursor. The second step is the hydroxylation of the resulting deoxyhypusine residue to form the mature, active hypusinated eIF5A, a reaction catalyzed by deoxyhypusine hydroxylase (DOHH).
This compound (N1-guanyl-1,7-diaminoheptane) is a potent and specific inhibitor of DHS .[1][2] By blocking the first step of hypusination, this compound prevents the formation of deoxyhypusinated eIF5A. In contrast, ciclopirox , an antifungal agent, acts as an inhibitor of DOHH .[3][4] Ciclopirox chelates the iron cofactor required for DOHH activity, thereby inhibiting the final step of hypusination.[5]
Comparative Efficacy
The efficacy of this compound and ciclopirox as hypusination inhibitors has been evaluated in various in vitro and cellular assays. The following tables summarize the available quantitative data on their inhibitory concentrations. It is important to note that the experimental conditions, such as substrate concentrations and cell types, can significantly influence the IC50 values.
Table 1: In Vitro Enzymatic Inhibition
| Inhibitor | Target Enzyme | Assay Conditions | IC50 | Reference |
| This compound | Deoxyhypusine Synthase (DHS) | Recombinant human DHS, 5 µM spermidine | 6.8 nM | [6] |
| This compound | Deoxyhypusine Synthase (DHS) | Recombinant human DHS, 100 µM spermidine | 1.5 µM | [6] |
| Ciclopirox | Deoxyhypusine Hydroxylase (DOHH) | Cellular assay in HUVECs | ~5 µM | [3] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | Effect | IC50 / Concentration | Reference |
| This compound | Neuroblastoma (NB) cells | Cell Proliferation | Inhibition of proliferation | Dose-dependent | [6] |
| This compound | CHO-K1 cells | Cell Cycle | G1 phase reduction, S phase increase | Not specified | [2] |
| Ciclopirox | Human Umbilical Vein Endothelial Cells (HUVECs) | DNA Synthesis | Inhibition | ~10 µM | [3] |
Mechanism of Action and Signaling Pathways
The inhibition of eIF5A hypusination by this compound and ciclopirox leads to distinct downstream cellular effects, primarily impacting cell cycle progression and proliferation.
This compound , by inhibiting DHS, leads to an accumulation of the unmodified eIF5A precursor. This has been shown to induce the expression of the cell cycle inhibitor p21, which in turn leads to the dephosphorylation of the retinoblastoma protein (Rb).[6] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing a G1 cell cycle arrest.[6]
Ciclopirox , through its inhibition of DOHH, also leads to a block in the formation of active eIF5A, resulting in the inhibition of proliferation and G1 arrest.[3] The broader signaling consequences of DOHH inhibition by ciclopirox are still under investigation, but are known to be linked to its iron-chelating properties which can affect other iron-dependent enzymes.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the comparative analysis of this compound and ciclopirox.
In Vitro Hypusination Assay
This assay measures the enzymatic activity of DHS and DOHH and their inhibition by this compound and ciclopirox, respectively. A recently developed non-radioactive, 96-well plate format allows for higher throughput screening.[6][7]
Materials:
-
Recombinant human eIF5A, DHS, and DOHH proteins
-
Spermidine
-
NAD+
-
This compound and Ciclopirox
-
Assay buffer (e.g., 100 mM Glycine-NaOH, pH 9.0)
-
Anti-hypusine antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well plates
Protocol:
-
Deoxyhypusination Step (DHS activity): a. In a 96-well plate, add recombinant eIF5A, spermidine, and NAD+ to the assay buffer. b. Add varying concentrations of this compound or vehicle control. c. Initiate the reaction by adding recombinant DHS. d. Incubate for 2 hours at 37°C.
-
Hydroxylation Step (DOHH activity): a. To the wells from the previous step, add varying concentrations of ciclopirox or vehicle control. b. Add recombinant DOHH to initiate the hydroxylation reaction. c. Incubate for 1 hour at 37°C.
-
Detection: a. Coat a separate 96-well plate with the reaction mixtures. b. Block the wells and then add the anti-hypusine primary antibody. c. After washing, add the HRP-conjugated secondary antibody. d. Add TMB substrate and measure the absorbance at 450 nm.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of this compound and ciclopirox on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound and Ciclopirox
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or ciclopirox for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with the inhibitors.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound and Ciclopirox
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound or ciclopirox as in the MTT assay.
-
Harvest the cells (including any floating cells in the medium) and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound and ciclopirox are valuable tools for studying the biological roles of eIF5A hypusination. They act on distinct enzymes in the hypusination pathway, with this compound targeting the initial step catalyzed by DHS and ciclopirox inhibiting the final hydroxylation step by DOHH. Both compounds effectively inhibit cell proliferation, primarily by inducing a G1 cell cycle arrest. The choice between this compound and ciclopirox will depend on the specific research question. This compound offers high specificity for DHS, while ciclopirox, in addition to inhibiting DOHH, has broader effects due to its iron-chelating properties. The provided experimental protocols and comparative data serve as a comprehensive resource for researchers investigating the therapeutic potential of hypusination inhibition.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Screening assay for the identification of deoxyhypusine synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Differentiating GC-7's Biological Impact from Solvent-Induced Effects: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of GC-7, a potent inhibitor of deoxyhypusine (B1670255) synthase (DHS), it is paramount to distinguish the compound's specific biological effects from any confounding influences of the solvent used for its delivery in in vitro assays. This guide provides a comprehensive framework for designing and executing control experiments to ensure the accurate interpretation of results. By implementing the protocols and workflows outlined below, scientists can confidently attribute observed cellular changes to the pharmacological action of this compound.
Core Principle: The Vehicle Control
The cornerstone of differentiating between the effects of a compound and its solvent is the inclusion of a "vehicle control" in every experiment. The vehicle control consists of the same solvent used to dissolve the test compound (in this case, this compound), diluted to the same final concentration in the cell culture medium as in the experimental group, but without the compound itself. This allows for the direct assessment of the solvent's impact on the biological system, providing a baseline against which the effects of this compound can be measured.
This compound Signaling Pathway
This compound's primary mechanism of action is the inhibition of deoxyhypusine synthase (DHS), a critical enzyme in the post-translational modification of eukaryotic initiation factor 5A (eIF5A). This modification, known as hypusination, is essential for the proper function of eIF5A in protein translation. By blocking DHS, this compound prevents the activation of eIF5A, leading to downstream effects such as cell cycle arrest and apoptosis. A key pathway implicated in this compound-induced cell cycle arrest involves the regulation of the p21/Rb signaling axis.
Experimental Workflow for Differentiating this compound and Solvent Effects
The following workflow outlines the necessary steps to systematically dissect the biological contributions of this compound from those of its solvent. A common and effective solvent for preparing stock solutions of this compound for cell culture experiments is dimethyl sulfoxide (B87167) (DMSO).
Logical Framework for Data Interpretation
The comparison of data from the three experimental groups (Untreated Control, Vehicle Control, and this compound Treatment) allows for a logical deduction of the source of any observed effects.
Data Presentation: Comparative Analysis of Cellular Viability
The following table provides a template for summarizing quantitative data from a cell viability assay (e.g., MTT or CellTiter-Glo).
| Treatment Group | This compound Concentration (µM) | Solvent (DMSO) Concentration (%) | Cell Viability (%) (Mean ± SD) |
| Untreated Control | 0 | 0 | 100 ± 5.2 |
| Vehicle Control | 0 | 0.1 | 98 ± 4.8 |
| This compound Treatment | 10 | 0.1 | 65 ± 6.1 |
| This compound Treatment | 20 | 0.1 | 42 ± 5.5 |
| This compound Treatment | 50 | 0.1 | 21 ± 4.9 |
Experimental Protocols
Determining the Maximum Tolerated Solvent Concentration
Objective: To determine the highest concentration of the solvent (e.g., DMSO) that does not significantly affect cell viability.
Methodology:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the solvent (e.g., DMSO) in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1%).
-
Replace the medium in the wells with the medium containing the different solvent concentrations. Include an untreated control (medium only).
-
Incubate the plate for the intended duration of the this compound experiment (e.g., 48 hours).
-
Assess cell viability using a standard method such as the MTT assay.
-
The highest concentration of the solvent that does not cause a significant decrease in cell viability compared to the untreated control should be used for subsequent experiments. Generally, a final DMSO concentration of ≤ 0.1% is well-tolerated by most cell lines.[1][2]
Cell Viability Assay with this compound and Vehicle Controls
Objective: To quantify the effect of this compound on cell viability while accounting for solvent effects.
Methodology:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare the following treatment groups in complete cell culture medium:
-
Untreated Control: Medium only.
-
Vehicle Control: Medium with the same final concentration of the solvent as the highest concentration this compound treatment group.
-
This compound Treatment: Medium with the desired final concentrations of this compound. Ensure the final solvent concentration is the same across all this compound and vehicle control wells.
-
-
Remove the existing medium from the cells and add the prepared treatment media.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Normalize the results to the untreated control to determine the percentage of cell viability for each treatment group.
Western Blot Analysis for Protein Expression
Objective: To assess the impact of this compound on the expression of key proteins in its signaling pathway (e.g., p21, Rb).
Methodology:
-
Seed cells in larger format plates (e.g., 6-well plates) and allow them to adhere.
-
Treat the cells with the same three groups as in the viability assay: Untreated Control, Vehicle Control, and this compound Treatment.
-
After the incubation period, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., anti-p21, anti-phospho-Rb, anti-total-Rb) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control. Compare the protein expression levels in the this compound treated group to both the untreated and vehicle control groups.
By rigorously applying these control experiments and analytical frameworks, researchers can confidently and accurately delineate the specific biological activities of this compound, thereby strengthening the validity and impact of their findings in the field of drug discovery and development.
References
Validating the Specificity of GC-7 in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GC-7, a potent inhibitor of deoxyhypusine (B1670255) synthase (DHPS), has emerged as a valuable tool for studying the biological roles of eukaryotic translation initiation factor 5A (eIF5A) and its unique post-translational modification, hypusination. However, concerns regarding its specificity in complex biological systems necessitate a thorough evaluation and comparison with alternative inhibitory strategies. This guide provides an objective comparison of this compound with other known inhibitors of the eIF5A hypusination pathway, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their studies.
Introduction to this compound and the eIF5A Hypusination Pathway
The eIF5A protein is essential for cell proliferation and is the only known protein to contain the unusual amino acid hypusine. The formation of hypusine is a two-step enzymatic process. First, deoxyhypusine synthase (DHPS) transfers an aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue on the eIF5A precursor. Subsequently, deoxyhypusine hydroxylase (DOHH) hydroxylates the deoxyhypusine residue to form the mature, active hypusinated eIF5A.[1][2]
This compound, or N1-guanyl-1,7-diaminoheptane, is a competitive inhibitor of DHPS, with a reported inhibition constant (Ki) of approximately 9.7-10 nM.[3] By blocking the first and rate-limiting step of hypusination, this compound effectively reduces the levels of active eIF5A, leading to cell cycle arrest and inhibition of proliferation in various cell types.[4][5] However, its polyamine-like structure raises concerns about potential off-target effects, limiting its therapeutic applications due to poor selectivity and bioavailability.[3]
Performance Comparison of eIF5A Hypusination Inhibitors
To provide a clear comparison of this compound with other inhibitors of the eIF5A pathway, the following table summarizes their reported potencies. It is important to note that direct comparisons of IC50 and Ki values should be made with caution due to variations in experimental conditions.
| Inhibitor | Target | Mechanism of Action | Potency (IC50/Ki) | Known Off-Targets/Selectivity Profile |
| This compound | DHPS | Competitive inhibitor | Ki: ~9.7-10 nM[3] | Poor selectivity and bioavailability noted, but specific off-targets are not well-documented in the provided search results.[3] |
| Guanylhydrazone CNI-1493 | DHPS | Not specified | IC50: 135.79 µM (in Plasmodium-infected erythrocytes)[5] | Also a pro-inflammatory cytokine inhibitor.[5] |
| 6-bromo-N-(1H-indol-4yl)-1-benzothiophene-2-carboxamide | DHPS | Allosteric inhibitor | IC50: 0.062 µM (human DHPS)[6] | Lacks specificity for Plasmodium DHPS. |
| Ciclopirox (B875) | DOHH | Iron chelator | IC50: ~5 µM | Broad-spectrum antifungal, also inhibits prolyl 4-hydroxylase. Chelates trivalent metal cations, inhibiting various metal-dependent enzymes.[7] |
| Mimosine | DOHH | Iron chelator | IC50: ~200 µM | Also an inhibitor of DNA replication, binds to a 50 kDa protein.[8][9] |
| Deferiprone | DOHH | Iron chelator | IC50: ~100-200 µM | Orally active iron chelator used in the treatment of iron overload. Also inhibits cyclooxygenase-1 (COX-1) with an IC50 of 0.33 µM.[2][10] |
| Zileuton | 5-Lipoxygenase (Primary Target) | Not specified | IC50: 0.3-0.5 µM (5-LOX)[6] | Also inhibits DOHH. Off-target effects include modulation of the PI3K/Akt signaling pathway, anti-angiogenic effects, and potential hepatotoxicity.[11] |
Experimental Protocols
To aid in the validation of inhibitor specificity, detailed methodologies for key experiments are provided below.
In Vitro DHPS Inhibition Assay (Spectrophotometric)
This continuous, coupled spectrophotometric assay measures the activity of DHPS by monitoring the oxidation of NADPH.
Principle: DHPS produces dihydropteroate, which is subsequently reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of DHPS activity is proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[4]
Materials and Reagents:
-
Recombinant DHPS
-
Recombinant DHFR (coupling enzyme)
-
p-Aminobenzoic acid (pABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6-8.0[1][4]
-
96-well UV-transparent microplate
-
Microplate spectrophotometer with temperature control
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in 100% DMSO.
-
Reaction Mixture Preparation: Prepare a master mix containing assay buffer, DHPS (e.g., 10-50 nM), an excess of DHFR (e.g., 1-2 Units/mL), and NADPH (e.g., 150-200 µM).[1]
-
Assay Setup:
-
To appropriate wells of the 96-well plate, add 2 µL of the inhibitor dilutions. For control wells (no inhibition), add 2 µL of DMSO.[1]
-
Add 178 µL of the reaction mixture to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation: Initiate the reaction by adding 20 µL of a pre-warmed substrate mix containing pABA (e.g., 10-50 µM, near the Km value) and DHPPP (e.g., 10-50 µM, near the Km value).[1]
-
Data Acquisition: Immediately place the plate in the microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.[1]
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of eIF5A Hypusination
This method allows for the detection and quantification of hypusinated eIF5A in cell lysates.
Materials and Reagents:
-
Cultured cells treated with inhibitor or vehicle control
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors.[3][12]
-
BCA Protein Assay kit
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer (e.g., Tris-Glycine with 20% methanol)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
TBST (10 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween 20)
-
Primary antibodies:
-
Anti-hypusine antibody
-
Anti-eIF5A (total) antibody
-
Loading control antibody (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[3][12]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Prepare protein samples by adding an equal volume of 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-hypusine or anti-total eIF5A) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the hypusinated eIF5A band to the total eIF5A band and/or the loading control.
-
Mandatory Visualizations
To further elucidate the mechanisms discussed, the following diagrams illustrate the eIF5A hypusination pathway and the experimental workflow for validating inhibitor specificity.
Caption: The eIF5A hypusination pathway and points of inhibition by this compound and DOHH inhibitors.
References
- 1. The antifungal drug ciclopirox inhibits deoxyhypusine and proline hydroxylation, endothelial cell growth and angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The pleiotropic roles of eIF5A in cellular life and its therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The hypusine-containing translation factor eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Series of Potent Allosteric Inhibitors of Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dermatopharmacology of ciclopirox nail lacquer topical solution 8% in the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mimosine, a novel inhibitor of DNA replication, binds to a 50 kDa protein in Chinese hamster cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mimosine, a novel inhibitor of DNA replication, binds to a 50 kDa protein in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The eukaryotic initiation factor 5A (eIF5A1), the molecule, mechanisms and recent insights into the pathophysiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Collateral Effects: A Comparative Analysis of DHS Inhibitor Off-Target Profiles
For researchers, scientists, and drug development professionals, understanding the off-target profiles of therapeutic candidates is paramount to predicting potential side effects and ensuring clinical success. This guide provides a comparative overview of the known off-target effects of two prominent Deoxyhypusine Synthase (DHS) inhibitors: GC7 and CNI-1493 (also known as Semapimod or AXD455). While direct comparative studies are limited, this document synthesizes available data from various experimental approaches to offer a comprehensive look at their off-target landscapes.
Deoxyhypusine synthase (DHS) is a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a protein essential for cell proliferation and survival. Inhibition of DHS is a promising therapeutic strategy for various diseases, including cancer. However, the clinical translation of DHS inhibitors hinges on a thorough understanding of their selectivity and potential for unintended molecular interactions.
Comparative Off-Target Profile Summary
The following table summarizes the known off-target effects of GC7 and CNI-1493/AXD455 based on published proteomics and kinase profiling studies. It is important to note that this data is compiled from separate studies and not from a head-to-head comparison.
| Feature | GC7 | CNI-1493 / AXD455 (Semapimod) |
| Primary Target | Deoxyhypusine Synthase (DHS) | Deoxyhypusine Synthase (DHS) |
| Known Off-Targets | - Broad impact on the proteome, downregulating hundreds of proteins, particularly mitochondrial proteins.[1][2] - Induces a switch in cellular metabolism from oxidative phosphorylation to anaerobic glycolysis.[3] | - p38 MAPK[4][5] - NF-κB activation[4] - Toll-like receptor (TLR) chaperone gp96[5][6][7] - Lipopolysaccharide (in bacteria)[8] |
| Observed Cellular Effects Attributed to Off-Targets | - Altered mitochondrial integrity.[2] - Changes in cell metabolism and substrate preference.[3] - Widespread changes in protein synthesis, affecting more proteins than eIF5A knockout.[1] | - Inhibition of inflammatory cytokine production (TNF-α, IL-1β, IL-6).[5][9] - Desensitization of TLR signaling.[5][7] - Disruption of the bacterial outer membrane.[8] |
| Profiling Methodologies Used | - Quantitative global proteomics (pSILAC, AHA-labeling).[1][2][10] | - ATP-desthiobiotin pulldown and mass spectroscopy.[6][7] - Western Blot for specific pathway proteins.[11] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Detailed Experimental Protocols
A comprehensive understanding of the data requires insight into the methodologies used to generate it. Below are detailed descriptions of the key experimental protocols employed in assessing the off-target profiles of DHS inhibitors.
Quantitative Proteomics for Off-Target Identification
This method aims to identify and quantify changes in the entire proteome of cells upon treatment with an inhibitor.
1. Cell Culture and Metabolic Labeling:
-
Human cell lines (e.g., HeLa or BJ fibroblasts) are cultured in appropriate media.[2][10]
-
For quantitative analysis using pulsed stable isotope labeling by amino acids in cell culture (pSILAC), cells are grown in media containing "heavy" isotopes of arginine and lysine.[10]
-
Alternatively, for nascent protein analysis, cells are incubated with L-azidohomoalanine (AHA), an analog of methionine, which is incorporated into newly synthesized proteins.[1][10]
2. Inhibitor Treatment:
-
Cells are treated with the DHS inhibitor (e.g., 10 µM GC7) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 12 or 24 hours).[2][10]
3. Cell Lysis and Protein Extraction:
-
After treatment, cells are washed and lysed in a buffer containing detergents and protease inhibitors to extract total protein.
4. Enrichment of Labeled Proteins (for AHA-labeling):
-
A "click chemistry" reaction is used to attach a biotin (B1667282) tag to the azide (B81097) group of the incorporated AHA.[1][10]
-
Biotinylated proteins are then enriched from the total protein lysate using streptavidin-coated magnetic beads.[12]
5. Protein Digestion and Mass Spectrometry:
-
The enriched proteins (or total protein for pSILAC) are digested into smaller peptides using an enzyme like trypsin.[10]
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][10]
6. Data Analysis:
-
The raw mass spectrometry data is processed using software like MaxQuant.[10]
-
Peptides and their corresponding proteins are identified by searching against a protein database (e.g., SwissProt).
-
The relative abundance of proteins between the inhibitor-treated and control samples is quantified to identify proteins that are up- or down-regulated.
KINOMEscan for Kinase Off-Target Profiling
This is a high-throughput competition binding assay to determine the interaction of a compound with a large panel of kinases.
1. Assay Principle:
-
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase.[13][14]
-
The kinases are typically expressed as DNA-tagged fusion proteins.[13][14]
2. Assay Procedure:
-
The test compound (DHS inhibitor) is incubated with a specific kinase from a large panel (e.g., over 400 kinases).[13]
-
An immobilized ligand that binds to the active site of the kinase is added to the mixture.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
3. Detection and Quantification:
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) that detects the DNA tag on the kinase.[13][14]
-
A lower qPCR signal indicates stronger binding of the test compound to the kinase.
4. Data Analysis:
-
The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control.
-
For compounds showing significant binding, a dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations.[13]
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active sites of enzymes, allowing for the assessment of their functional state in complex proteomes.
1. Probe Design:
-
An activity-based probe consists of a reactive group (warhead) that covalently modifies a specific class of enzymes, a linker, and a reporter tag (e.g., biotin or a fluorophore).[15][16]
2. Labeling:
-
The probe is incubated with a complex biological sample (e.g., cell lysate or intact cells).[15]
-
The probe will covalently label the active enzymes it is designed to target.
3. Competitive Profiling for Off-Target Identification:
-
To identify off-targets of an inhibitor, the biological sample is pre-incubated with the inhibitor before adding the activity-based probe.[12]
-
If the inhibitor binds to a target of the probe, it will block the probe from labeling that enzyme.
4. Enrichment and Identification:
-
If a biotin tag is used, the labeled proteins are enriched using streptavidin beads.[12]
-
The enriched proteins are then identified by mass spectrometry.
-
A decrease in the signal for a particular protein in the inhibitor-treated sample compared to the control indicates that the inhibitor binds to that protein.[12]
Conclusion
The available data, while not from direct comparative studies, suggests that GC7 and CNI-1493/AXD455 have distinct off-target profiles. GC7 appears to have a broad impact on the proteome, affecting protein synthesis and cellular metabolism, which may be a consequence of its primary target's role in translation. In contrast, CNI-1493/AXD455 has been shown to interact with specific signaling molecules involved in inflammation, such as p38 MAPK and the TLR chaperone gp96.
For researchers and drug developers, these findings underscore the importance of comprehensive off-target profiling early in the drug discovery process. The choice of a DHS inhibitor for a specific therapeutic application should consider not only its on-target potency but also its unique off-target interaction landscape to anticipate potential side effects and explore opportunities for drug repositioning. The experimental protocols detailed in this guide provide a foundation for conducting such critical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Semapimod - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of antibiotics that selectively kill metabolically dormant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel inhibitor of inflammatory cytokine production (CNI-1493) reduces rodent post-hemorrhagic vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 11. Deoxyhypusine synthase (DHPS) inhibitor GC7 induces p21/Rb-mediated inhibition of tumor cell growth and DHPS expression correlates with poor prognosis in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 14. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 15. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GC-7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential procedural guidance for the proper disposal of GC-7, a cell-permeable competitive inhibitor of deoxyhypusine (B1670255) synthase.
While this compound, also known as (7-aminoheptyl)-guanidine or N1-Guanyl-1,7-diaminoheptane, is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible disposal practices are still necessary to ensure laboratory safety and environmental protection.
Chemical and Safety Data
The following table summarizes key quantitative data for this compound (sulfate), the common salt form of this compound.
| Property | Value | Reference |
| CAS Number | 150417-90-6 | [1] |
| Molecular Formula | C8H20N4 | (for the free base) |
| Health Hazard | Not Classified | [1] |
| Fire Hazard | Not Flammable | [1] |
| Reactivity Hazard | Not Classified | [1] |
This compound Disposal Protocol
This step-by-step protocol outlines the recommended procedure for the disposal of this compound. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
1. Waste Identification and Segregation:
-
Confirm that the waste contains only this compound and is not mixed with any hazardous substances.
-
If this compound is mixed with hazardous chemicals, the mixture must be treated as hazardous waste and disposed of according to the specific requirements for the hazardous components.
-
Segregate non-hazardous waste like this compound from hazardous waste streams to prevent cross-contamination and reduce disposal costs.[2]
2. Small Quantities (Milligram to Gram Scale):
-
For small quantities of solid this compound, it may be permissible to dispose of it in the regular laboratory trash.
-
First, ensure the this compound is in a sealed, labeled container to prevent accidental exposure. The label should clearly identify the contents as "this compound (Non-hazardous)".
-
Consult with your institutional EHS for approval before disposing of any chemical in the trash.[1][3]
3. Aqueous Solutions of this compound:
-
Non-hazardous liquid waste may be suitable for drain disposal, but this requires approval from your EHS department.[3]
-
Before considering drain disposal, ensure the concentration of this compound is low and that the solution does not contain any other harmful substances.
-
When approved for drain disposal, flush with copious amounts of water to dilute the chemical.[4]
4. Decontamination of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., water).
-
The rinsate should be disposed of in the same manner as aqueous solutions of this compound.
-
After thorough cleaning, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.
5. Documentation:
-
Maintain a record of the disposal of this compound, including the date, quantity, and method of disposal. This is good laboratory practice and may be required for regulatory compliance.
Mechanism of Action: Inhibition of Deoxyhypusine Synthase
This compound functions by inhibiting deoxyhypusine synthase (DHS), a critical enzyme in the post-translational modification of eukaryotic initiation factor 5A (eIF5A). This modification is essential for the proper function of eIF5A in protein synthesis and cell proliferation.
Caption: Mechanism of action of this compound as an inhibitor of deoxyhypusine synthase.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
